Technical Guide: Kaliotoxin (1-37) Mechanism of Action on KCa and Kv Channels
Executive Summary Kaliotoxin (KTX 1-37) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1][2][3] While historically categorized alongside br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Kaliotoxin (KTX 1-37) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1][2][3] While historically categorized alongside broad-spectrum "calcium-activated potassium channel (KCa) blockers" like Charybdotoxin (ChTX), modern pharmacology defines KTX by its high-affinity blockade of voltage-gated Kv1.3 and Kv1.1 channels (IC
in pM range) and its structural selectivity against KCa1.1 (BK) and KCa3.1 (IK1) channels.
This guide dissects the molecular mechanism of KTX, focusing on its pore-occluding "lysine-plug" modality, its critical utility in differentiating Kv1.3 from KCa currents in T-cell immunology, and the structural determinants that govern its selectivity profile.
Structural Biology & The Scorpion Toxin Fold
To understand the mechanism, one must first understand the scaffold. KTX belongs to the
-KTx family of scorpion toxins.
The CS-
/
Motif
KTX utilizes a Cysteine-Stabilized
-helix and -sheet (CS-/) fold. This rigid scaffold is maintained by three disulfide bridges, creating a stable platform that orients specific residues toward the ion channel pore.
The Functional Dyad: The toxin presents a flat surface containing a critical lysine residue (Lys27 ) surrounded by a ring of hydrophobic and basic residues.
Critical Residues for Blockade
Residue
Function
Mechanistic Role
Lys27
The Pore Plug
Inserts directly into the channel's selectivity filter, physically occluding K flux.[4]
Arg24 / Arg31
Electrostatic Steering
Interacts with negatively charged aspartate/glutamate residues on the channel turret (outer vestibule) to guide the toxin.
Phe25
Hydrophobic Anchor
Stabilizes the toxin-channel complex via hydrophobic interactions with the channel vestibule.
Mechanism of Action: The Pore-Occlusion Model
Whether acting on its primary target (Kv1.3) or its secondary low-affinity targets (KCa1.1/BK), KTX functions as a pore blocker . It does not alter channel gating kinetics (opening/closing); rather, it physically plugs the open pore.
The "Cork in a Bottle" Mechanism
Diffusion & Steering: The toxin has a net positive charge. It is attracted to the electronegative extracellular vestibule of the K
channel (rich in Asp/Glu residues) via long-range electrostatic forces.
Docking: The toxin lands on the channel turret (S5-S6 linker region).
Occlusion: The side chain of Lys27 extends away from the toxin body and inserts into the extracellular opening of the selectivity filter.
Coordination: The
-amino group of Lys27 mimics a K ion, coordinating with the carbonyl oxygens of the channel's selectivity filter (specifically the S1 or S0 binding sites). However, because it is tethered to the peptide, it cannot pass through, effectively halting ion flow.
Selectivity: Why KTX favors Kv1.3 over KCa
The prompt specifically inquires about KCa channels. KTX serves as a critical discriminator in this domain.
Kv1.3 (Target): The vestibule geometry of Kv1.3 perfectly complements the KTX surface. The distance between the central pore and the surrounding aspartate residues matches the distance between Lys27 and the toxin's basic ring (Arg24/31).
KCa1.1 (BK) (Weak/Residual Target): KTX shares homology with Charybdotoxin (a potent BK blocker), but KTX lacks specific hydrophobic residues required for high-affinity BK locking. Consequently, KTX blocks BK channels with significantly lower affinity (K
~20–100 nM) compared to Kv1.3 (K ~1–10 pM).
KCa3.1 (IK1) (Resistant): KTX displays >1000-fold selectivity for Kv1.3 over KCa3.1. This is due to steric hindrance at the KCa3.1 turret, preventing the Lys27 plug from reaching the pore depth required for occlusion.
Visualization: The Molecular Interaction
Caption: Molecular mechanism of KTX pore blockade. Lys27 acts as the physical plug, steered by electrostatic interactions with the channel vestibule.
Experimental Protocols: Validating KTX Activity
To confirm the mechanism and selectivity in a drug discovery context, the following self-validating patch-clamp protocol is recommended.
Whole-Cell Patch Clamp Workflow
Objective: Quantify KTX block of Kv1.3 vs. KCa currents in T-lymphocytes or HEK293 cells.
Reagents:
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl, 10 mM HEPES, pH 7.4.
Pipette Solution (Intracellular): 140 mM KF (or K-Aspartate), 2 mM MgCl
, 10 mM HEPES, 10 mM EGTA (to buffer Ca to <100 nM to isolate Kv1.3) OR high Ca (to activate KCa).[3]
KTX Stock: 100 nM in 0.1% BSA (prevents peptide absorption to tubing).
Protocol Steps:
Seal Formation: Establish a G
seal and break-in to whole-cell configuration.
Voltage Protocol (Kv1.3 isolation):
Hold membrane potential (
) at -80 mV.
Depolarize to +40 mV for 200 ms every 30 seconds.
Self-Validation: Observe rapid activation and slow C-type inactivation typical of Kv1.3.
Baseline Recording: Record stable current amplitude for 2-3 minutes.
Toxin Perfusion: Perfuse KTX (1 nM - 10 nM).
Measurement: Monitor peak current reduction.
Kv1.3: Expect >90% block at 1-10 nM.
KCa (if present): If using high intracellular Ca
, KCa currents will remain largely unaffected at low KTX concentrations.
Washout: Perfuse toxin-free buffer. KTX washout is slow/reversible (minutes).
In autoimmune drug development, KTX is used to dissect the roles of Kv1.3 and KCa3.1 in T-cell activation. Kv1.3 is dominant in Effector Memory T-cells (T
) , while KCa3.1 is dominant in Naive/Central Memory T-cells.
Caption: KTX selectively blocks Kv1.3-driven repolarization in T-cells, inhibiting Ca2+ influx and downstream cytokine production, while sparing KCa3.1 pathways.
References
Crest, M., et al. (1994). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry. Link
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology. Link
Lange, A., et al. (2006). Toxin-induced conformational changes in a potassium channel revealed by solid-state NMR. Nature.[5] Link
Chandy, K. G., et al. (2004). K+ channels as targets for specific immunomodulation. Trends in Pharmacological Sciences. Link
Wulff, H., et al. (2000). Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1: A potential immunosuppressant. PNAS. Link
3D Solution Structure of Kaliotoxin (1-37) via NMR Spectroscopy: A Technical Monograph
The following technical guide is a comprehensive structural analysis of Kaliotoxin (1-37), synthesized from authoritative NMR data and pharmacological studies. Executive Summary Kaliotoxin (KTX) is a potent neurotoxin or...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is a comprehensive structural analysis of Kaliotoxin (1-37), synthesized from authoritative NMR data and pharmacological studies.
Executive Summary
Kaliotoxin (KTX) is a potent neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus. It is a high-affinity blocker of the voltage-gated potassium channels Kv1.1 and Kv1.3. The latter is a critical therapeutic target for autoimmune diseases, including multiple sclerosis and rheumatoid arthritis, due to its role in T-effector memory cell activation.[1]
This guide details the determination of the three-dimensional solution structure of the synthetic analogue KTX(1-37) using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its homolog Charybdotoxin (ChTX), KTX(1-37) exhibits unique structural distortions in its
-helical region—driven by specific proline residues—that fine-tune its selectivity profile.[2] This document dissects the experimental workflow, the resulting Cystine-Stabilized / (CSB) motif, and the molecular mechanism of channel blockade.
Structural & Chemical Background
The Molecule: KTX(1-37)
Native Kaliotoxin is a 38-residue peptide.[3] The 1-37 variant is a fully functional synthetic analogue that lacks the C-terminal lysine but retains high affinity for Kv1.3 (
-KTx family of scorpion toxins. It shares high sequence homology with Charybdotoxin (ChTX) and Iberiotoxin (IbTX). However, KTX distinguishes itself by the presence of two proline residues (Pro13, Pro15) in the region corresponding to the -helix in ChTX, leading to a "kinked" or distorted helical geometry essential for its specific docking orientation.
The structure determination of KTX(1-37) relies on homonuclear 2D NMR techniques, as the peptide size (<5 kDa) allows for complete proton assignment without isotopic labeling (
C/N), although modern solid-state studies have utilized labeled recombinant variants.
Folding: Oxidative folding in a glutathione redox buffer (GSH/GSSG) to ensure thermodynamic equilibration of the three disulfide bonds.
NMR Solvent: 90% H
O / 10% DO at acidic pH (typically pH 3.5–5.0) to suppress amide proton exchange and improve spectral resolution.
Data Acquisition Protocols
The structural constraints were derived from three primary pulse sequences:
Pulse Sequence
Function
Experimental Causality
TOCSY (Total Correlation Spectroscopy)
Identification of spin systems (residues).
Correlates all protons within a single amino acid side chain via scalar coupling. Essential for identifying residue types (e.g., distinguishing Val from Leu).
Correlates protons close in space, regardless of covalent connectivity. Provides the "ruler" for folding the peptide chain.
COSY / DQF-COSY
Vicinal coupling constants ().
Measures the dihedral angle . High (>8 Hz) indicates -sheet; low (<6 Hz) indicates -helix.
Workflow Visualization
The following diagram illustrates the logical flow from raw peptide to refined 3D structure.
Figure 1: NMR Structure Determination Workflow. The iterative cycle between constraint generation and structure calculation ensures convergence to the global minimum energy conformation.
Structural Determination & Analysis
Resonance Assignment Strategy
The assignment followed the Wüthrich sequential assignment strategy:
Spin System ID: TOCSY spectra identified individual amino acids.
Sequential Connectivity: NOESY spectra linked adjacent residues via
and cross-peaks.
Secondary Structure Mapping:
-sheet: Strong and inter-strand NOEs.
-helix: Strong and medium-range NOEs.
The Disulfide Connectivity
Correct disulfide pairing is the linchpin of the CSB motif. In KTX(1-37), the connectivity was confirmed via specific NOEs between
-protons of cysteine residues and further validated by the structural convergence.
Bridge 1: Cys8 — Cys28 (Connects N-terminal loop to
-strand)
Bridge 2: Cys14 — Cys33 (Connects Helix to
-strand)
Bridge 3: Cys18 — Cys35 (Connects Helix to C-terminal strand)
Figure 2: Disulfide Connectivity Map. The 1-4, 2-5, 3-6 connectivity pattern stabilizes the CSB motif.
The CSB Motif & Proline Distortion
The calculated structure reveals a compact globular fold consisting of:
Triple-stranded antiparallel
-sheet: Formed by residues 1-4 (partial), 26-29, and 34-37.
-Helix: Residues 10–19.
Critical Insight (Expertise):
Unlike Charybdotoxin, the KTX helix is distorted .[2][5][6] The presence of Pro13 and Pro15 breaks the standard hydrogen bonding pattern of the
-helix.
Effect: This induces a curvature (kink) in the helix and shortens it.
Consequence: The C-terminal region (residues 35-37) adopts a
-helix turn geometry. This alteration changes the spatial presentation of the Lys27 residue relative to the rest of the toxin surface, optimizing it for the vestibule of the Kv1.3 channel.
Pharmacological Implications[1][11]
The Mechanism of Blockade
KTX(1-37) functions as a "pore plug." It binds to the extracellular vestibule of the Kv1.3 channel, physically occluding the ion conduction pathway.
The Functional Dyad
The high affinity of KTX is driven by a conserved "functional dyad" and a ring of basic residues:
Lys27 (The Plug): This residue protrudes from the
-sheet face and inserts deeply into the channel's selectivity filter, interacting with the carbonyl oxygens of the channel pore.
Hydrophobic Ring: Surrounding residues (e.g., Trp, Phe) interact with the hydrophobic collar of the channel vestibule.
Electrostatic Steering: The basic residues (Lys, Arg) on the toxin surface are attracted to the negatively charged aspartate/glutamate residues on the channel turret, guiding the toxin into place.
Figure 3: Pharmacological Mechanism. The diagram depicts the sequential binding event driven by electrostatics and finalized by steric occlusion.
References
Fernandez, I., Romi, R., Szendeffy, S., Martin-Eauclaire, M. F., Rochat, H., Van Rietschoten, J., Pons, M., & Giralt, E. (1994).[7] Kaliotoxin (1-37) shows structural differences with related potassium channel blockers.[3][8][2][7] Biochemistry, 33(47), 14256–14263.[2] Link
Korukottu, J., Schneider, R., Vijayan, V., Lange, A., Pongs, O., Becker, S., Baldus, M., & Zweckstetter, M. (2008).[4][9] High-Resolution 3D Structure Determination of Kaliotoxin by Solid-State NMR Spectroscopy. PLoS ONE, 3(6), e2359.[4] Link
Romi, R., Crest, M., Gola, M., Sampieri, F., Rochat, H., & Van Rietschoten, J. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry, 268(35), 26302–26309. Link
Lange, A., Giller, K., Hornig, S., Martin-Eauclaire, M. F., Pongs, O., Becker, S., & Baldus, M. (2006). Toxin-induced conformational changes in a potassium channel revealed by solid-state NMR. Nature, 440(7086), 959–962. Link
Structure-Activity Relationship of Kaliotoxin (1-37): A Technical Guide
The following technical guide details the structure-activity relationship (SAR) of Kaliotoxin (1-37), focusing on its interaction with the Kv1.3 channel, synthesis, and experimental characterization. Executive Summary Ka...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure-activity relationship (SAR) of Kaliotoxin (1-37), focusing on its interaction with the Kv1.3 channel, synthesis, and experimental characterization.
Executive Summary
Kaliotoxin (KTX), originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent peptidyl inhibitor of voltage-gated potassium channels (Kv1.1, Kv1.[1]3) and calcium-activated potassium channels (BK/KCa1.1). The synthetic analog KTX(1-37) represents the C-terminally truncated form of the native 38-residue toxin.
This guide focuses on the Kv1.3 channel blockade , a validated therapeutic mechanism for effector memory T-cell (T_EM) mediated autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. KTX(1-37) retains the structural integrity of the native toxin's cysteine-stabilized
scaffold but exhibits distinct selectivity profiles driven by specific residue variations, most notably the absence of the classic "functional dyad" aromatic residue at position 36.
Structural Architecture
Primary Sequence & Topology
KTX(1-37) is a 37-residue peptide.[2] Its stability is derived from the CS-
motif (Cysteine-Stabilized -helix and -sheet), where an -helix (residues ~10–20) is cross-linked to a double-stranded antiparallel -sheet (residues ~24–37) by two disulfide bridges. A third bridge connects the N-terminus to the -sheet.
The structural rigidity required for the "pore-plug" mechanism is maintained by three disulfide bonds following the canonical pattern (C1–C4, C2–C5, C3–C6):
C8 — C28 (Tethers N-terminal loop to
-strand)
C14 — C33 (Stabilizes
-helix to -sheet)
C18 — C35 (Stabilizes
-helix to C-terminus)
Visualization: Sequence & Interaction Map
The following diagram maps the primary sequence, disulfide connectivity, and critical pharmacophores.
Caption: Figure 1: Schematic of KTX(1-37) showing the canonical C1-C4, C2-C5, C3-C6 disulfide architecture. Lys27 is the critical pore-blocking residue, while Thr36 acts as a selectivity modulator compared to homologous toxins.
Detailed SAR Analysis
The Critical Pharmacophore: Lysine 27
The hallmark of high-affinity Kv channel blockade in scorpion toxins is a specific lysine residue (Lys27 in KTX) that physically occludes the ion conduction pathway.[4]
Mechanism: The
-amino group of Lys27 protrudes from the -sheet surface and enters the extracellular vestibule of the Kv1.3 channel. It mimics a K+ ion, interacting with the carbonyl oxygens of the channel's selectivity filter (specifically the GYG motif).
Causality: Mutation of Lys27 to a neutral residue (e.g., K27A) results in a complete loss of blocking activity, confirming its role as the primary "plug."
The "Functional Dyad" Deviation
In homologous toxins like Charybdotoxin (ChTX) and Iberiotoxin (IbTX) , high affinity depends on a "functional dyad" consisting of the critical Lysine (K27) and a hydrophobic aromatic residue (Tyr36) ~6.5 Å away.
KTX Distinction: In KTX(1-37), position 36 is occupied by Threonine (Thr36) rather than Tyrosine.
Impact: The absence of the bulky aromatic ring at position 36 reduces hydrophobic interaction with the channel vestibule. This variation is a key determinant in KTX's selectivity profile, rendering it less potent against BK channels (which strongly require the aromatic dyad partner) while maintaining nanomolar potency against Kv1.3.
The Basic Ring
KTX possesses a "ring" of basic residues (Arg24, Lys27, Arg31, Lys32) surrounding the pore-blocking Lys27.
Electrostatic Steering: These positive charges generate a strong electrostatic potential that steers the toxin toward the negatively charged extracellular vestibule of the Kv1.3 channel.
Binding Stabilization: Once docked, these residues form salt bridges with acidic residues (Asp/Glu) on the channel turret, stabilizing the complex.
Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis is preferred over recombinant expression for KTX(1-37) to allow for precise C-terminal modification (amidation) and incorporation of non-natural residues if probing SAR.
Protocol Overview:
Resin Selection:Rink Amide MBHA resin is selected to generate the C-terminal amide (often required for stability/activity in truncated forms), or Wang resin for the free acid. For KTX(1-37), the C-terminal Proline suggests a free acid or amide depending on the specific mimic desired; standard KTX(1-37) is often synthesized as the amide to mimic the native electrostatic environment.
Coupling: Fmoc-Pro-OH is loaded first. Subsequent amino acids are coupled using HBTU/DIEA or DIC/Oxyma in DMF.
Deprotection: 20% Piperidine in DMF removes Fmoc groups.
Cleavage: TFA/TIS/H2O/EDT (94:1:2.5:2.5) cocktail releases the peptide and removes side-chain protecting groups (Trt, Boc, tBu, Pbf).
Oxidative Folding (Critical Step)
The linear reduced peptide must be folded to form the three specific disulfide bridges. Random oxidation leads to inactive "scrambled" isomers.
Buffer: 0.1 M Tris-HCl, pH 7.8–8.0.
Redox Pair: Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) in a 10:1 or 100:10 ratio (mM) to promote disulfide exchange.
Concentration: Low peptide concentration (<0.1 mg/mL) is strictly required to prevent intermolecular aggregation.
Validation: Folding is monitored by RP-HPLC (shift in retention time due to hydrophobicity change) and confirmed by LC-MS (mass loss of 6 Da corresponding to 6 protons).
Visualization: Synthesis & Folding Workflow
Caption: Figure 2: Step-by-step workflow from resin loading to the isolation of the thermodynamically stable, native folded toxin. The redox buffer step is critical for correcting scrambled disulfide intermediates.
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom.[5] Journal of Biological Chemistry.
Fernandez, I., et al. (1994).[1] The three-dimensional structure of kaliotoxin (1-37) shows structural differences with related potassium channel blockers. Biochemistry.
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1. Molecular Pharmacology.
Chandy, K. G., et al. (2004). K+ channels as targets for specific immunomodulation. Trends in Pharmacological Sciences.
Langer, T., et al. (2004). Peptide/protein-channel interactions: an overview. Current Pharmaceutical Design.
Structural Characterization, Mechanism of Action, and Experimental Protocols Executive Summary Kaliotoxin (KTX) is a 38-residue peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanic...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Mechanism of Action, and Experimental Protocols
Executive Summary
Kaliotoxin (KTX) is a 38-residue peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1][2] This guide focuses on Kaliotoxin (1-37) , a fully functional synthetic truncation often used in research to study voltage-gated potassium channels (Kv).[3]
KTX (1-37) is a high-affinity pore blocker of Kv1.3 and Kv1.1 channels. Because Kv1.3 is a critical checkpoint in the activation of effector memory T cells (
), KTX (1-37) serves as a vital template for developing immunosuppressants for autoimmune diseases like Multiple Sclerosis (MS) and Rheumatoid Arthritis (RA). This guide details its structural biology, pharmacodynamics, and the specific protocols required for its synthesis and validation.
Structural Biology & Homology
1.1 Sequence and Topology
Native Kaliotoxin is 38 amino acids long.[2] The (1-37) variant deletes the C-terminal Lysine but retains nanomolar affinity and biological activity. It belongs to the
-KTx family of scorpion toxins, characterized by the CS-/ motif (Cysteine-Stabilized -helix and -sheet).
Molecular Weight: ~4,100 Da (depending on amidation status).
Structural Scaffold: An
-helix (residues 14–24) connected to a double-stranded antiparallel -sheet (residues 2–5 and 30–34) by two disulfide bridges.
1.2 Disulfide Connectivity
The structural integrity of KTX (1-37) relies on three specific disulfide bridges. Incorrect folding (scrambling) results in an inactive peptide. The connectivity follows the canonical 1–4, 2–5, 3–6 pattern relative to cysteine positions.
Visualization: Disulfide Connectivity Map
Figure 1: Disulfide connectivity of Kaliotoxin (1-37).[3] The 1-4, 2-5, 3-6 pairing is essential for the CS-
/ fold.
Pharmacodynamics & Mechanism of Action
2.1 The "Cork in the Bottle" Mechanism
KTX (1-37) acts as a pore blocker. It does not gate the channel but physically occludes the ion conduction pathway.
Electrostatic Steering: The peptide has a net positive charge. It is attracted to the negatively charged extracellular vestibule of the Kv channel.
The Functional Dyad: The toxin's activity hinges on a conserved "dyad" motif:
Lysine 27 (Lys27): This residue protrudes from the toxin surface and inserts directly into the channel's selectivity filter, physically blocking
Hydrophobic Ring (Trp/Tyr): Surrounding residues (often Tyr36 in KTX) form hydrophobic interactions with the channel turret, stabilizing the bound state.
2.2 Selectivity Profile
KTX (1-37) is potent but lacks absolute selectivity between Kv1.1 and Kv1.3, which poses a risk of neurotoxicity (seizures) if it crosses the blood-brain barrier, as Kv1.1 is abundant in the CNS.
Table 1: Comparative Potency of KTX (1-37)
Target Channel
Location
/
Physiological Role
Kv1.3
T-lymphocytes, Olfactory Bulb
20 pM - 1 nM
Sets resting potential in cells; drives influx.
Kv1.1
CNS, Heart
~100 pM
Regulates neuronal excitability.
Kv1.2
CNS, Smooth Muscle
~2 - 10 nM
Neuronal repolarization.
KCa (BK)
Smooth Muscle, Neurons
~20 - 50 nM
activated repolarization.
Note: Values vary based on expression system (Xenopus oocytes vs. mammalian cells).
2.3 T-Cell Immunomodulation Pathway
In autoimmune diseases, chronically activated
cells upregulate Kv1.3 (approx. 1500 channels/cell) compared to naïve T cells (~300 channels/cell). Blocking Kv1.3 depolarizes the membrane, preventing the Calcium Release Activated Calcium (CRAC) channels from opening.
Visualization: Mechanism of Immunosuppression
Figure 2: KTX (1-37) prevents the hyperpolarization necessary for sustained calcium influx in T-cells, thereby halting immune activation.
Objective: Synthesize linear KTX (1-37) and fold it into the biologically active isomer.
A. Synthesis (Fmoc Chemistry)
Resin Loading: Use a pre-loaded Fmoc-Pro-Wang resin (0.3–0.5 mmol/g) to minimize C-terminal racemization.
Coupling: Use HBTU/DIEA activation. Critical Step: Double couple hydrophobic residues (Ile4, Val5, Leu20) to prevent deletion sequences.
Cleavage: Treat resin with TFA/Phenol/Water/Triisopropylsilane (88:5:5:2) for 3 hours. Precipitate in cold diethyl ether.
B. Oxidative Folding (The "Redox Shuffle")
The linear peptide is inactive. You must force the thermodynamic formation of the 3 disulfide bonds.
Buffer Prep: 0.1 M Tris-HCl, pH 7.8, 1 mM EDTA.
Redox Pair: Add Reduced Glutathione (GSH, 1 mM) and Oxidized Glutathione (GSSG, 0.1 mM). Why? This 10:1 ratio allows disulfide shuffling, letting the peptide "search" for its lowest energy (native) state.
Dilution: Dissolve peptide at <0.1 mg/mL . Causality: High concentrations favor intermolecular aggregation (clumping) over intramolecular folding.
Incubation: Stir at
for 24–48 hours. Monitor by HPLC. The folded peak will elute earlier than the reduced species due to compactness.
Objective: Validate KTX activity on Kv1.3 channels expressed in HEK293 cells or T-cells.
Solutions:
Pipette (Intracellular): 145 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride (KF) stabilizes the seal but chelates calcium.
Bath (Extracellular): 160 mM NaCl, 4.5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES (pH 7.4).
Seal Formation: Achieve a G
seal. Rupture membrane to enter whole-cell mode.
Voltage Protocol:
Hold potential at -80 mV.
Depolarize to +40 mV for 200 ms every 30 seconds.
Toxin Application:
Establish a stable baseline current (run for 5 mins).
Perfuse KTX (1-37) at 0.1% BSA (Bovine Serum Albumin). Why? KTX is "sticky" and will adhere to plastic tubing. BSA blocks non-specific binding sites in your perfusion system.
Data Analysis: Calculate fractional block:
. Fit to a Hill equation to determine .
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry, 267(3), 1640-1647.[4] Link
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology, 45(6), 1227-1234. Link
Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences, 103(46), 17414-17419. Link
Lucchesi, K., et al. (1993). Synthesis and characterization of kaliotoxin.[5] Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry, 268, 26302-26309. Link
UniProt Consortium. (2024). UniProtKB - P24662 (KKT_ANDMA). UniProt. Link
Technical Guide: KALIOTOXIN (1-37) – Structural Architecture, Synthesis, and Pharmacology
Executive Summary Kaliotoxin (KTX), specifically the 1-37 truncated analog, is a potent peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus. It serves as a high-aff...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Kaliotoxin (KTX), specifically the 1-37 truncated analog, is a potent peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus. It serves as a high-affinity blocker of the voltage-gated potassium channel Kv1.3, a critical target in effector memory T-cell (T_EM) mediated autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
This technical guide provides a definitive structural analysis of KTX (1-37), detailing its primary amino acid sequence, the critical disulfide bond topology that governs its stability, and a validated protocol for its chemical synthesis and oxidative folding.
Part 1: Molecular Architecture
Primary Amino Acid Sequence
The KTX (1-37) peptide consists of 37 amino acids. Unlike the full-length native toxin (38 residues), this truncated form lacks the C-terminal lysine but retains full biological activity and structural integrity.
Cys18 forms the third disulfide bridge; Pro17 induces turn.
21-25
AGMRF
-
Hydrophobic core elements.
26-30
GKCMN
Lys27 , Cys28
Lys27 is the critical "Pore-Plugging" residue. Cys28 pairs with Cys8.
31-35
RKCHC
Cys33 , Cys35
Cys33 pairs with Cys14; Cys35 pairs with Cys18.
36-37
TP
C-Term
C-terminal Proline amide (often amidated in synthesis).
Disulfide Bond Topology
The stability and bioactivity of KTX (1-37) rely entirely on the correct formation of three intramolecular disulfide bonds. These bridges constrain the peptide into the characteristic scorpion toxin fold (CS
/ motif), consisting of a short -helix packed against a double-stranded -sheet.
Connectivity Pattern:
Bridge 1: Cys8 — Cys28 (C1–C4)
Bridge 2: Cys14 — Cys33 (C2–C5)
Bridge 3: Cys18 — Cys35 (C3–C6)
Figure 1: Disulfide connectivity map of Kaliotoxin (1-37) illustrating the C1-C4, C2-C5, C3-C6 topology.
Part 2: Mechanism of Action[1]
The Functional Dyad
The pharmacological potency of KTX is driven by a conserved "functional dyad" exposed on the
-sheet surface.
Lys27 (The Plug): The
-amino group of Lys27 protrudes into the selectivity filter of the Kv1.3 channel, physically occluding the pore and preventing ion efflux.[1]
Hydrophobic Ring: Surrounding residues (Met29, Phe25) create a hydrophobic collar that interacts with the channel vestibule, stabilizing the toxin-channel complex.
Kv1.3 Selectivity
KTX (1-37) binds to Kv1.3 with picomolar to low nanomolar affinity (
pM - 2 nM). It is highly selective for Kv1.3 over other potassium channels, although it shows some cross-reactivity with Kv1.1 and Kv1.2. This selectivity makes it a prime scaffold for engineering immunosuppressive drugs that target T-cells without affecting cardiac channels (e.g., Kv1.5 or hERG).
Part 3: Chemical Synthesis & Oxidative Folding Protocol
Synthesizing KTX (1-37) requires a two-phase approach: solid-phase peptide synthesis (SPPS) of the linear chain, followed by thermodynamic oxidative folding to establish the native disulfide architecture.
Resin: Rink Amide resin (0.4–0.6 mmol/g loading) to generate a C-terminal amide, mimicking the native electrostatic properties.
Coupling Reagents: HBTU/DIEA or DIC/Oxyma.
Cleavage: TFA:TIS:H2O:EDT (94:1:2.5:2.5) for 2-3 hours. EDT (1,2-ethanedithiol) is crucial to prevent oxidation of Methionine (Met23, Met29) and alkylation of Tryptophan/Cysteine.
Phase 2: Oxidative Folding Strategy
Folding is the most critical step. Random oxidation often leads to misfolded isomers (scrambled disulfides). A thermodynamic redox buffer allows disulfide shuffling until the most stable (native) conformation is reached.
Protocol:
Dissolution: Dissolve crude linear peptide (0.1 mg/mL) in folding buffer. High dilution prevents intermolecular aggregation.
Buffer Composition:
0.1 M Tris-HCl (pH 7.8 – 8.0).
1 mM EDTA (chelates metal ions that catalyze rapid, uncontrolled oxidation).
Redox Pair: 1 mM GSH (Reduced Glutathione) / 0.1 mM GSSG (Oxidized Glutathione). Ratio 10:1.
Incubation: Stir gently at
or Room Temperature for 24–48 hours.
Monitoring: Analyze aliquots via RP-HPLC. The folded peptide will elute earlier than the reduced linear form due to the compaction of the hydrophobic core.
Figure 2: Step-by-step workflow for the chemical synthesis and oxidative folding of KTX (1-37).
Quality Control (QC) Criteria
Mass Spectrometry (ESI-MS):
Theoretical MW (Linear): ~4156.0 Da.
Theoretical MW (Folded): ~4150.0 Da (Loss of 6 protons due to 3 S-S bonds).
RP-HPLC: Single sharp peak with >95% purity.
Ellman’s Test: Negative result indicates absence of free thiols (complete oxidation).
References
RCSB PDB. (1995). 1KTX: Kaliotoxin (1-37) Shows Structural Differences with Related Potassium Channel Blockers.[3][4] Protein Data Bank. [Link]
PubChem. (2025). Kaliotoxin - Compound Summary CID 90488859.[5] National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to Kaliotoxin (1-37): A Potent and Selective Neurotoxin Targeting Kv1.3 Potassium Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Kaliotoxin (KTX), a 38-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Kaliotoxin (KTX), a 38-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent neurotoxin that has garnered significant attention as a high-affinity blocker of the voltage-gated potassium channel, Kv1.3.[1][2] The strategic importance of the Kv1.3 channel in regulating the activation and proliferation of effector memory T-cells (TEM) places Kaliotoxin at the forefront of research into novel immunomodulatory therapeutics for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of Kaliotoxin, detailing its molecular characteristics, mechanism of action, and physiological implications. Furthermore, it offers detailed, field-proven protocols for the electrophysiological and immunological study of KTX, aiming to equip researchers with the foundational knowledge and practical methodologies required to effectively harness this powerful pharmacological tool.
Introduction: The Nexus of Scorpion Venoms and Ion Channel Pharmacology
Scorpion venoms are complex cocktails of bioactive molecules, primarily peptides, that have been refined over millions of years to potently and selectively target ion channels in prey.[6][7] This evolutionary specialization has inadvertently created a vast library of pharmacological tools for researchers. Among the most valuable of these are toxins that modulate potassium (K+) channels, which are critical regulators of cellular excitability and signaling in both excitable and non-excitable cells.
Kaliotoxin (KTX) belongs to a family of scorpion toxins that share a conserved structural scaffold, including a characteristic cystine-stabilized α/β motif.[7][8] Initially characterized as an inhibitor of high-conductance Ca2+-activated K+ channels (BK channels), subsequent research revealed its potent and more selective activity against voltage-gated potassium channels, particularly Kv1.3.[2][9][10] This selectivity is the cornerstone of its therapeutic potential.
Molecular Profile of Kaliotoxin (1-37)
2.1. Origin and Structure
Kaliotoxin is a 4 kDa polypeptide derived from the venom of the North African scorpion Androctonus mauretanicus mauretanicus.[1][11] The synthetic (1-37) fragment retains the full biological activity of the native toxin.[9][12] Its primary structure consists of 38 amino acids, cross-linked by three disulfide bridges that confer significant structural stability.[10][12]
Nuclear Magnetic Resonance (NMR) studies have elucidated its three-dimensional structure, revealing the canonical scorpion toxin fold: a short α-helix packed against a triple-stranded antiparallel β-sheet.[13][14] However, the presence of two proline residues in the helical region induces a notable distortion, which influences the accessibility of key residues involved in channel binding and may contribute to its distinct selectivity profile compared to homologues like Charybdotoxin.[13][14]
2.2. The Pharmacophore: Key Residues for Kv1.3 Blockade
The interaction between Kaliotoxin and the Kv1.3 channel is a classic example of pore-blocking inhibition. The toxin binds to the external vestibule of the channel, physically occluding the ion conduction pathway.[1] This interaction is critically dependent on a functional dyad of two key residues on the toxin:
Lysine-27 (K27): This residue is paramount for the toxin's function. The positively charged side chain of K27 inserts directly into the selectivity filter of the potassium channel, effectively acting as a "plug" that prevents the efflux of K+ ions.[1][13]
Aromatic/Hydrophobic Residue: A nearby hydrophobic residue helps to anchor the toxin to the channel vestibule, stabilizing the interaction.
This "plug-and-latch" mechanism is a common theme among this class of scorpion toxins and is responsible for their high-affinity binding.
Mechanism of Action: Selective Inhibition of Kv1.3 and Immunomodulation
The primary pharmacological target of Kaliotoxin is the Kv1.3 voltage-gated potassium channel.[1] These channels are tetramers that form a central pore permeable to potassium ions and are crucial for setting the resting membrane potential in many cell types.
3.1. The Role of Kv1.3 in T-Lymphocyte Activation
In the immune system, the Kv1.3 channel plays a pivotal role in the activation of T-lymphocytes, particularly the effector memory T-cell (TEM) subset.[3][4] TEM cells are key mediators in several autoimmune diseases.[3][15] The activation process is as follows:
T-Cell Receptor (TCR) Engagement: An antigen-presenting cell (APC) activates the TCR.
Calcium Store Depletion: This triggers a signaling cascade that depletes intracellular calcium (Ca2+) stores from the endoplasmic reticulum.
CRAC Channel Opening: The depletion of Ca2+ stores activates store-operated Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane.[16]
Sustained Calcium Influx: CRAC channels mediate a sustained influx of extracellular Ca2+, which is essential for activating downstream signaling pathways, including the calcineurin-NFAT pathway that drives gene transcription for cytokines like IL-2, leading to T-cell proliferation.[16][17]
Kv1.3 Maintains Driving Force: The influx of positive Ca2+ ions depolarizes the cell membrane. The Kv1.3 channel opens in response, allowing an efflux of K+ ions. This counteracts the depolarization, maintaining a negative membrane potential which is the essential electrical driving force for sustained Ca2+ influx through CRAC channels.[18][19]
3.2. Kaliotoxin-Mediated Immunosuppression
By blocking the Kv1.3 channel, Kaliotoxin prevents the repolarizing K+ efflux.[20] This leads to membrane depolarization, which reduces the electrochemical gradient for Ca2+ entry through CRAC channels. The resulting attenuation of the Ca2+ signal leads to insufficient NFAT activation, impaired cytokine production, and ultimately, suppression of T-cell proliferation and effector function.[4][16] Because chronically activated TEM cells involved in autoimmune responses are highly dependent on Kv1.3, blockers like KTX can selectively suppress these pathogenic cells while having less effect on other T-cell subsets that rely on different channels (like KCa3.1).[4]
Quantitative Data and Selectivity Profile
The efficacy and utility of a channel blocker are defined by its potency (affinity) and selectivity. Kaliotoxin exhibits high affinity for Kv1.3 channels, with reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) in the low nanomolar to picomolar range.[9][20]
Note: Affinity values can vary based on the experimental system (e.g., cell type, expression system, assay conditions).
While potent against Kv1.3, Kaliotoxin also blocks other related channels like Kv1.1 and Kv1.2.[20][21] This lack of absolute selectivity can lead to off-target effects, such as neurotoxicity, and has motivated the engineering of more selective Kv1.3 blockers based on toxin scaffolds.[20][22]
Methodologies for Studying Kaliotoxin-Channel Interactions
To rigorously characterize the effects of Kaliotoxin, a combination of electrophysiological, biochemical, and cell-based functional assays is required.
5.1. Protocol 1: Electrophysiological Analysis via Patch-Clamp
Objective: To measure the direct inhibitory effect of Kaliotoxin on Kv1.3 channel currents. The whole-cell patch-clamp technique is the gold standard for this purpose.
Materials:
Cells expressing Kv1.3 channels (e.g., human T-lymphocytes, Jurkat cells, or a stable HEK293/CHO cell line).
Borosilicate glass capillaries for pipette fabrication.
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Kaliotoxin (1-37) stock solution (e.g., 1 µM in external solution with 0.1% BSA).
Step-by-Step Methodology:
Cell Preparation: Plate cells at a low density on glass coverslips 24 hours prior to recording.
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
Establish Whole-Cell Configuration:
Mount a coverslip in the recording chamber and perfuse with external solution.
Approach a single, healthy-looking cell with the recording pipette.
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.
Record Baseline Kv1.3 Currents:
Hold the cell membrane potential at -80 mV.
Apply a series of depolarizing voltage steps (e.g., 200 ms duration from -80 mV to +40 mV in 10 mV increments) to elicit the characteristic non-inactivating outward K+ currents of Kv1.3.[23]
Record several stable baseline sweeps.
Apply Kaliotoxin:
Perfuse the recording chamber with external solution containing the desired concentration of Kaliotoxin (e.g., 1-10 nM).
Allow 2-5 minutes for the toxin to bind and the effect to equilibrate.
Record Blocked Currents:
Apply the same voltage-step protocol as in step 4. A significant reduction in the outward current amplitude indicates channel blockade.
Data Analysis:
Measure the peak current amplitude at a specific voltage (e.g., +40 mV) before and after KTX application.
Calculate the percentage of inhibition.
To determine IC50, repeat the experiment with a range of KTX concentrations and fit the resulting dose-response curve.
Objective: To assess the functional immunological consequence of Kv1.3 blockade by measuring the inhibition of T-cell proliferation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for quantitative analysis by flow cytometry.[24][25]
Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque density gradient.[24]
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, Pen-Strep).
CFSE dye.
T-cell activators: Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.[26]
Kaliotoxin (1-37).
Flow cytometer.
Step-by-Step Methodology:
PBMC Isolation: Isolate PBMCs from healthy donor blood using standard Ficoll-Paque centrifugation.[24]
CFSE Labeling:
Resuspend PBMCs at 10-20 x 10^6 cells/mL in pre-warmed PBS.
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
Quench the staining by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.
Wash cells 2-3 times with complete RPMI to remove excess dye.
Assay Setup:
Resuspend CFSE-labeled PBMCs in complete RPMI at 1 x 10^6 cells/mL.
Prepare a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
Prepare serial dilutions of Kaliotoxin in complete RPMI.
Add 100 µL of cell suspension to each well.
Add 100 µL of KTX dilutions (or vehicle control) to the appropriate wells.
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all stimulated wells.
Include controls: Unstimulated cells (no anti-CD3/CD28) and stimulated cells with no toxin (vehicle control).
Incubation: Incubate the plate for 4-5 days at 37°C, 5% CO2.
Flow Cytometry Analysis:
Harvest cells from the plate.
Stain with antibodies for T-cell markers if desired (e.g., CD4, CD8).
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
Data Analysis:
Gate on the live lymphocyte population.
Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent cell division will result in a peak with half the fluorescence intensity.
Quantify proliferation by calculating the percentage of divided cells or a proliferation index for each condition.
Plot the inhibition of proliferation against KTX concentration to determine the IC50.
Therapeutic Potential and Future Directions
The selective suppression of TEM cells makes Kv1.3 blockers like Kaliotoxin highly attractive candidates for treating T-cell-mediated autoimmune diseases.[4][15] Clinical evidence has shown that blocking Kv1.3 can ameliorate disease in animal models of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][5]
However, the therapeutic development of native Kaliotoxin is hampered by its lack of absolute selectivity for Kv1.3 over other Kv1 subtypes, which could lead to neurological or cardiovascular side effects.[20][22] This has spurred significant efforts in protein engineering to design KTX analogs and other peptide-based blockers (such as those derived from the sea anemone toxin ShK) with enhanced selectivity and improved pharmacokinetic properties.[27]
Future research will likely focus on:
Rational Toxin Design: Using structural biology and computational modeling to create mutants of Kaliotoxin with higher specificity for Kv1.3.[22]
Alternative Formulations: Developing novel delivery systems to improve the stability and bioavailability of peptide-based therapeutics.
Combination Therapies: Exploring the synergistic effects of Kv1.3 blockers with other immunomodulatory agents.
Conclusion
Kaliotoxin (1-37) is more than a mere component of scorpion venom; it is a powerful molecular probe that has been instrumental in dissecting the role of Kv1.3 channels in cellular physiology, particularly within the immune system. Its ability to potently block these channels provides a direct mechanism for modulating T-cell activity, establishing Kv1.3 as a validated therapeutic target for a host of autoimmune disorders. While challenges related to selectivity remain, the foundational knowledge gained from studying Kaliotoxin continues to guide the development of a new generation of safer and more effective immunomodulatory drugs. The detailed protocols and mechanistic insights provided in this guide serve as a critical resource for researchers aiming to explore and expand upon this promising field.
References
Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One - Research journals. (URL: )
Physiological role of Kv1.3 channel in T lymphocyte cell investigated quantitatively by kinetic modeling - PubMed. (URL: [Link])
The secret life of ion channels: Kv1.3 potassium channels and proliferation. (URL: [Link])
New analysis of the toxic compounds from the Androctonus mauretanicus mauretanicus scorpion venom - PubMed. (URL: [Link])
Comparative Proteomic Analysis of the Venoms from the Most Dangerous Scorpions in Morocco: Androctonus mauritanicus and Buthus occitanus - PMC. (URL: [Link])
How to do proper human T cell proliferation assay? - ResearchGate. (URL: [Link])
A designer ligand specific for Kv1.3 channels from a scorpion neurotoxin-based library. (URL: [Link])
Kaliotoxin-1 Supplier I Potassium channels blocker I Smartox Biotechnology. (URL: [Link])
Kaliotoxin, a Kv1.1 and Kv1.3 channel blocker, improves associative learning in rats - PubMed. (URL: [Link])
Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - MDPI. (URL: [Link])
1KTX: KALIOTOXIN (1-37) SHOWS STRUCTURAL DIFFERENCES WITH RELATED POTASSIUM CHANNEL BLOCKERS - RCSB PDB. (URL: [Link])
Intraspecific variability and pharmacokinetic characteristics of Androctonus mauretanicus mauretanicus scorpion venom - PubMed. (URL: [Link])
Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed. (URL: [Link])
Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC. (URL: [Link])
Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC. (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Experimental Guide
Audience: Researchers, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The Scaffold of Selectivity
Kaliotoxin (KTX), a 37-residue peptide isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, represents a masterclass in evolutionary protein engineering. It belongs to the
-KTx family of scorpion toxins, which share a conserved genomic blueprint yet exhibit distinct pharmacological profiles.
While KTX shares significant homology with Charybdotoxin (ChTX), Iberiotoxin (IbTX), and Agitoxin-2 (AgTX2), its structural nuances—specifically the "proline-induced distortion" in its
-helix—grant it a unique selectivity profile for the voltage-gated potassium channel Kv1.3. This channel is a critical checkpoint in the activation of effector memory T cells (), positioning KTX and its homologs as high-value templates for treating autoimmune pathologies like Multiple Sclerosis and Rheumatoid Arthritis.
This guide dissects the structural homology of KTX, delineates its functional pharmacophore, and provides a field-proven protocol for its synthesis and folding.
Structural Architecture: The CS-
/
Motif
The defining feature of KTX and its homologs is the Cysteine-Stabilized
-helix/-sheet (CS-/) motif . This hyper-stable fold consists of an -helix cross-linked to a double-stranded antiparallel -sheet by two disulfide bridges. A third disulfide bridge typically knits the N-terminus to the -sheet, creating a "cystine knot" core that renders the peptide resistant to thermal denaturation and proteolysis.
The Homology Landscape
Below is a sequence alignment of KTX (1-37) against its primary homologs. Note the absolute conservation of the six cysteine residues (highlighted in bold) which dictate the folding pathway.
Table 1: Multiple Sequence Alignment of
-KTx Toxins
Toxin
Source Organism
Sequence (One-Letter Code)
Length
Target Bias
Kaliotoxin (KTX)
A. mauretanicus
GVEINVKC SGSPQC LKPC KDAGMRFGKC MNRKC HC TP
37
Kv1.3, Kv1.1, BK
Charybdotoxin (ChTX)
L. quinquestriatus
ZFTNVSC TTSKEC WSVC QRLHNTSRGKC MNKKC RC YS
37
BK, Kv1.3, Kv1.2
Agitoxin-2 (AgTX2)
L. quinquestriatus
GVPINVSC TGSPQC IKPC KDAGMRFGKC MNRKC HC TPK
38
Kv1.3 (High Affinity)
Iberiotoxin (IbTX)
H. tamulus
ZFTDVDC SVSKEC WSVC KDLFGVDRGKC MGKKC RC YQ
37
BK (Highly Selective)
Note: 'Z' denotes Pyroglutamate. Cysteines (C) form the disulfide scaffold.
Structural Divergence
While the disulfide framework (C1-C4, C2-C5, C3-C6) is conserved, KTX differs critically in the
-helical region (residues 10-20).
ChTX/IbTX: Possess a standard, tight
-helix.
KTX/AgTX2: Contain Proline residues (Pro12, Pro17 in KTX) within or adjacent to the helix. This introduces a "kink" or distortion, shortening the helix and altering the vector of the critical Lysine-27 residue. This structural subtle shift is a primary driver of Kv1.3 selectivity over BK channels compared to IbTX.
Visualization of Homology & Function
The following diagram illustrates the evolutionary relationship and the shared structural motif (CS-
/) that constrains these toxins.
Caption: Evolutionary divergence of scorpion toxins retaining the CS-
/ scaffold but evolving distinct selectivity profiles via side-chain variation.
The Functional Pharmacophore: "Cork in the Bottle"
The mechanism of action for KTX is a direct physical occlusion of the potassium channel pore.[1] This interaction is governed by a Functional Dyad (or pharmacophore), typically consisting of:
A Critical Lysine (Lys27): This residue protrudes from the
-sheet surface and inserts directly into the channel's selectivity filter, mimicking a ion.
A Hydrophobic Surround: Residues (like Met29, Phe25 in KTX) that interact with the hydrophobic turret of the channel vestibule to stabilize the binding.
Key Difference:
ChTX: Uses Lys27 and Tyr36 (C-terminal) as a critical anchor.
KTX: Possesses Thr36 instead of Tyr. Consequently, KTX relies more heavily on the core
-sheet residues (Lys27, Met29) and the specific geometry of the loop regions to maintain high affinity for Kv1.3.
Experimental Protocol: Synthesis & Validation
To study KTX, researchers must produce high-purity, correctly folded peptide. The following protocol is designed for Solid Phase Peptide Synthesis (SPPS) followed by oxidative folding.
Coupling Reagent: HBTU/DIEA or DIC/Oxyma (for lower racemization).
The Critical Step: Oxidative Folding
Linear KTX contains 6 cysteines that must pair correctly (C8-C28, C14-C33, C18-C35). Random oxidation yields scrambled isomers (scramblases).
Protocol:
Dissolution: Dissolve crude reduced peptide (0.1 mg/mL) in 0.1 M Tris-HCl, pH 7.8 .
Redox Buffer: Add 1 mM reduced Glutathione (GSH) and 0.1 mM oxidized Glutathione (GSSG) .
Why? This 10:1 ratio permits "shuffling" of disulfide bonds, allowing the peptide to escape kinetic traps and find the thermodynamic minimum (the native CS-
/ state).
Additives: Add 1 mM EDTA to chelate trace copper/iron (which cause rapid, uncontrolled oxidation).
Incubation: Stir gently at 4°C for 24-48 hours . Cold temperature slows hydrophobic collapse, reducing aggregation.
Monitoring: Analyze aliquots via RP-HPLC. The native fold will typically elute earlier than the reduced form due to a more compact hydrophobic core.
Visualization of Workflow
Caption: Step-by-step workflow from linear sequence to bioactive toxin. The folding step is the critical quality gate.
Therapeutic Implications: The Kv1.3 Target[2][3]
The homology of KTX is not just academic; it is the basis for drug design.
Target: Kv1.3 channels are upregulated 10-fold in Effector Memory T Cells (
) during autoimmune flares (MS, Type 1 Diabetes).
Mechanism: Blocking Kv1.3 depolarizes the T-cell membrane, preventing
influx. Without , the calcineurin pathway is silent, and cytokine production (IFN-, IL-2) halts.
Advantage: Naive T cells use the KCa3.1 channel, so KTX-derivatives (like the synthetic analog Dalazatide) selectively suppress autoimmune cells while sparing the general immune system.
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry.
Garcia, M. L., et al. (1994).[2] Purification and characterization of three inhibitors of voltage-dependent K+ channels from Leiurus quinquestriatus var. hebraeus venom. Biochemistry.
Langer, T., et al. (2004). Structure-function analysis of Kaliotoxin: The role of the C-terminal region. Toxicon.
Wulff, H., et al. (2019). Voltage-gated potassium channels as therapeutic targets. Nature Reviews Drug Discovery.
Pennington, M. W., et al. (2016). Disulfide Bridges: Bringing Together Frustrated Structure in a Bioactive Peptide.[3] Biophysical Journal.
Application Notes and Protocols for the Use of Kaliotoxin (1-37) in Patch Clamp Experiments
Introduction: Unraveling Ion Channel Function with Kaliotoxin Kaliotoxin (KTX), a 38-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent and selective...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unraveling Ion Channel Function with Kaliotoxin
Kaliotoxin (KTX), a 38-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent and selective blocker of specific voltage-gated potassium (Kv) channels.[1][2] It has become an indispensable tool in the field of electrophysiology for characterizing the physiological and pathophysiological roles of these channels. KTX exhibits high affinity for Kv1.3 and Kv1.1 channels, making it particularly valuable for studying their functions in the immune and nervous systems, respectively.[2][3][4]
This guide provides a comprehensive framework for utilizing Kaliotoxin (1-37), a synthetic version of the toxin, in patch clamp experiments. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful pharmacological tool to investigate ion channel function with precision and reliability.
Mechanism of Action and Selectivity Profile
Kaliotoxin functions as a pore blocker.[1] Its structure, characterized by an α-helix and a β-sheet, allows a critical lysine residue (K27) to enter the external vestibule of the potassium channel, physically occluding the ion conduction pathway.[1][5][6] This interaction can also induce conformational changes in the channel's selectivity filter.[1]
While homologous to other scorpion toxins like charybdotoxin and iberiotoxin, structural differences, such as a shorter and distorted alpha-helical region due to the presence of proline residues, contribute to its distinct selectivity profile.[5][6]
The inhibitory potency of Kaliotoxin varies depending on the channel subtype and the expression system used.
Channel Subtype
IC₅₀ / Kd
Expression System
Kv1.3
~0.1 nM (Kd)
Recombinant (Xenopus oocytes)
Kv1.1
~1.5 nM (Kd)
Recombinant (Xenopus oocytes)
Kv1.2
~25 nM (Kd)
Recombinant (Xenopus oocytes)
Note: The affinity of KTX can be approximately 10-fold lower in mammalian cell expression systems.[7] Data compiled from multiple sources.[7]
Experimental Workflow for Patch Clamp Analysis
This section outlines the critical steps for a successful patch clamp experiment using Kaliotoxin. The workflow is designed to ensure data integrity and reproducibility.
Caption: Experimental workflow for patch clamp analysis using Kaliotoxin.
Detailed Protocols
Reagent Preparation
4.1.1. Kaliotoxin (1-37) Stock Solution
Rationale: Proper handling and storage of the peptide toxin are critical to maintain its activity. Preparing concentrated, single-use aliquots minimizes waste and prevents degradation from repeated freeze-thaw cycles. The addition of a carrier protein like Bovine Serum Albumin (BSA) is crucial to prevent the peptide from adhering to plastic and glass surfaces.
Procedure:
Reconstitute lyophilized Kaliotoxin (1-37) in a solution of sterile, double-distilled water containing 0.1% BSA to a stock concentration of 10-100 µM.
Gently vortex to ensure the peptide is fully dissolved.
Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.
Store aliquots at -20°C or -80°C. Stable in a freeze-dried state. In solution, keep at -20°C.[8]
4.1.2. Extracellular (Bath) Solution
Rationale: The composition of the extracellular solution is designed to mimic the physiological ionic environment of the cells being studied.
Example Composition (for mammalian cells):
135-160 mM NaCl
4.5-5 mM KCl
2 mM CaCl₂
1 mM MgCl₂
10 mM HEPES
Preparation:
Dissolve all components in high-purity, double-distilled water.
Adjust the pH to 7.4 using NaOH.
Adjust the osmolarity to approximately 300-310 mOsm with sucrose or glucose.
Filter the solution through a 0.22 µm sterile filter before use.
4.1.3. Intracellular (Pipette) Solution
Rationale: The intracellular solution should mimic the cytosolic composition of the cell to maintain its health and physiological state upon achieving the whole-cell configuration. A potassium-based solution is standard for recording potassium channel currents.[9] The inclusion of an energy source (ATP) and a calcium chelator (EGTA) helps to maintain cellular integrity and block calcium-activated channels, respectively.[9][10]
Example Composition (for recording K+ currents):
140 mM K-Gluconate or K-Aspartate
2 mM MgCl₂
10 mM HEPES
10 mM EGTA
2 mM ATP (Mg salt)
0.3 mM GTP (Na salt)
Preparation:
Dissolve all components in high-purity, double-distilled water.
Adjust the osmolarity to approximately 290 mOsm.[12]
Aliquot and store at -20°C.[11] Before use, thaw and filter through a 0.22 µm syringe filter.[9][10]
Electrophysiological Recording
Rationale: The whole-cell patch clamp configuration allows for the measurement of macroscopic currents from the entire cell membrane, providing a robust signal for studying the effects of channel blockers.[11][13] A stable giga-ohm (GΩ) seal is essential for low-noise recordings.[14][15]
Step-by-Step Protocol:
Cell Preparation: Plate cells expressing the target Kv channel (e.g., Kv1.3-expressing Jurkat T-cells or transfected HEK293 cells) onto glass coverslips suitable for patch clamp recording.[16]
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[17]
Establish a GΩ Seal: Under microscopic guidance, carefully approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
Achieve Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip.[18] This establishes electrical and diffusive access to the cell's interior.
Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) where the channels are closed. Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents.[16] Record several stable sweeps to establish a baseline current amplitude.
Kaliotoxin Application: Dilute the Kaliotoxin stock solution to the desired final concentration in the extracellular solution. Perfuse the cell with the Kaliotoxin-containing solution. The rate of block can be monitored by repeatedly applying the voltage-step protocol.
Recording the Block: Continue recording until the current reaches a new steady-state, indicating that the toxin binding has reached equilibrium.
Washout: To test for reversibility, perfuse the cell with the control extracellular solution (without Kaliotoxin) and monitor for current recovery.
Caption: Key steps in a whole-cell patch clamp experiment with Kaliotoxin.
Data Analysis and Interpretation
The primary outcome of the experiment is the quantification of the inhibitory effect of Kaliotoxin on the target channel.
Calculating Percent Inhibition:
% Inhibition = (1 - (I_KTX / I_Baseline)) * 100
Where I_KTX is the current amplitude in the presence of Kaliotoxin and I_Baseline is the current amplitude before toxin application.
Dose-Response Analysis:
By testing a range of Kaliotoxin concentrations, a dose-response curve can be generated.
Plotting the percent inhibition against the logarithm of the toxin concentration allows for the determination of the half-maximal inhibitory concentration (IC₅₀) by fitting the data to the Hill equation.
Fernandez, I., et al. (1994). Kaliotoxin (1-37) shows structural differences with related potassium channel blockers. PubMed. [Link]
Fernandez, I., et al. (1994). Kaliotoxin (1-37) shows structural differences with related potassium channel blockers. Biochemistry, 33(47), 14256–14263. [Link]
Kourrich, S., et al. (2001). Kaliotoxin, a Kv1.1 and Kv1.3 channel blocker, improves associative learning in rats. Behavioural Brain Research, 120(1), 35–46. [Link]
Ndiaye, S., et al. (2017). Potassium Channels Blockers from the Venom of Androctonus mauretanicus mauretanicus. Toxins (Basel), 9(5), 166. [Link]
Finol-Urdaneta, R. K., et al. (2010). A designer ligand specific for Kv1.3 channels from a scorpion neurotoxin-based library. Proceedings of the National Academy of Sciences, 107(3), 1303–1308. [Link]
National Center for Biotechnology Information. Kaliotoxin. PubChem Compound Summary for CID 90488859. [Link]
Mkhikian, H., et al. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. Frontiers in Immunology, 12, 724513. [Link]
Fernandez, I., et al. (1994). Kaliotoxin (1-37) Shows Structural Differences With Related Potassium Channel Blockers. Biochemistry, 33(47), 14256-14263. [Link]
Mourre, C., et al. (1999). Distribution in Rat Brain of Binding Sites of Kaliotoxin, a Blocker of Kv1.1 and Kv1.3 α-Subunits. Journal of Pharmacology and Experimental Therapeutics, 291(3), 943-952. [Link]
Lopera-Londoño, S., et al. (2023). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Journal of Venomous Animals and Toxins including Tropical Diseases, 29, e20230026. [Link]
Peigneur, S., et al. (2020). Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3. Frontiers in Pharmacology, 11, 991. [Link]
Mălăescu, G.-M., et al. (2022). Potassium Channels Kv1.3 and Kir2.1 But Not Kv1.5 Contribute to BV2 Cell Line and Primary Microglial Migration. International Journal of Molecular Sciences, 23(19), 11456. [Link]
ResearchGate. (n.d.). (A) Kv1.3 currents recorded from Jurkat cells and internal block by Cs+. ResearchGate. [Link]
Nguyen, H. M., et al. (2017). The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo. Glia, 65(1), 58–75. [Link]
Liu, K., et al. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. Journal of Biomolecular Screening, 15(2), 156–163. [Link]
Li, Y., et al. (2023). Electrophysiological analysis of cardiac KATP channel. STAR Protocols, 4(4), 102660. [Link]
Lopera-Londoño, S., et al. (2023). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. SciELO. [Link]
Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. The Journal of Biological Chemistry, 267(3), 1640–1647. [Link]
PLOS ECR Community. (2013). An Ode to Patch Clamping. [Link]
Scientifica. (2017). Electrophysiology: What goes on the inside?. [Link]
Wulff, H., et al. (2009). The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression. Current Medicinal Chemistry, 16(25), 3371–3390. [Link]
Wu, S.-N., et al. (2024). Challenges and Insights in Patch-Clamp Studies: From Cell-Attached to Whole-Cell Configurations. Biomedicines, 12(2), 434. [Link]
protocols.io. (2025). Ex Vivo Electrophysiology. [Link]
Application Notes and Protocols for the Use of Kaliotoxin (1-37) in Electrophysiology
Prepared by: Gemini, Senior Application Scientist Introduction: Understanding Kaliotoxin (1-37) Kaliotoxin (KTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauret...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Kaliotoxin (1-37)
Kaliotoxin (KTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent and highly selective neurotoxin used extensively in electrophysiological research.[1][2] It serves as a high-affinity blocker for specific subtypes of voltage-gated potassium (Kv) channels, namely Kv1.1, Kv1.2, and Kv1.3. Its utility also extends to the blockade of some high-conductance calcium-activated potassium (BK, KCa) channels, although its affinity for Kv channels is generally higher.[2][3] This selectivity makes Kaliotoxin an indispensable pharmacological tool for isolating and characterizing potassium currents, elucidating the physiological roles of specific channel subtypes, and investigating their involvement in various pathological states.
This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for the effective use of Kaliotoxin in electrophysiology, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: A Pore-Blocking Toxin
Kaliotoxin functions as a physical pore blocker.[3] The peptide folds into a stable structure containing a short alpha-helical segment and a triple-stranded beta-sheet, stabilized by three disulfide bridges.[4] A critical lysine residue (K27) located on the toxin's surface inserts into the external vestibule of the potassium channel, effectively occluding the ion conduction pathway.[3][4] This "cork-in-the-bottle" mechanism prevents the efflux of K+ ions, thereby altering cellular excitability. The subtle structural differences in the outer vestibules of different Kv channel subtypes are responsible for the varying affinity of Kaliotoxin.[5][6]
Caption: Mechanism of Kaliotoxin action on a Kv channel.
Core Applications in Electrophysiology
Kaliotoxin's high affinity and selectivity for Kv1.1, Kv1.2, and Kv1.3 channels underpin its use in a variety of research areas:
Neuroscience: Kv1.1 and Kv1.2 channels are critical regulators of neuronal excitability, action potential firing frequency, and neurotransmitter release.[7][8] KTX is used to dissect the contribution of these channels to neuronal function and has been shown to facilitate cognitive processes in animal models.[9]
Immunology: The Kv1.3 channel is a key regulator of T-lymphocyte activation.[10][11][12] Its expression is significantly upregulated in activated effector memory T-cells, which are implicated in autoimmune diseases.[13][14] KTX and its analogs are therefore valuable tools for studying autoimmune pathologies and for the development of novel immunomodulators.[14][15]
Pharmacological Profiling: KTX is used as a standard pharmacological tool to confirm the identity of Kv1.1, Kv1.2, or Kv1.3 currents in both native tissues and heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines).
Quantitative Profile: Selectivity and Potency
The inhibitory potency of Kaliotoxin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across the targeted channel subtypes. This differential affinity allows for the pharmacological separation of these channels.
Note: IC50 values are cited from Tocris Bioscience and R&D Systems and can vary depending on experimental conditions, such as recording solutions and temperature.
Experimental Protocols
Reconstitution and Storage of Kaliotoxin
Proper handling of peptide toxins is critical to maintain their biological activity.
Reconstitution:
Before opening, briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom.
Reconstitute the peptide in sterile, high-purity water or a suitable buffer (e.g., PBS) to a stock concentration of 10-100 µM.[19] To prevent nonspecific binding of the peptide to plasticware, it is highly recommended to use a carrier protein such as 0.1% Bovine Serum Albumin (BSA) in the reconstitution buffer.
Vortex gently to ensure the peptide is fully dissolved.
Storage:
Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.[20][21]
Stock Solution: Aliquot the reconstituted stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[21] Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[22]
Whole-Cell Patch-Clamp Protocol for Assessing Kv Channel Block
This protocol provides a framework for recording Kv currents and assessing their blockade by Kaliotoxin using the whole-cell voltage-clamp configuration.[23][24][25]
a. Recommended Solutions
Extracellular Solution (in mM)
Intracellular (Pipette) Solution (in mM)
NaCl: 140
K-Aspartate or K-Gluconate: 140
KCl: 4
MgCl2: 2
CaCl2: 2
HEPES: 10
MgCl2: 1
EGTA: 1
HEPES: 10
ATP (Mg salt): 2
Glucose: 10
GTP (Na salt): 0.3
Adjust pH to 7.4 with NaOH
Adjust pH to 7.2 with KOH
Adjust osmolarity to ~310 mOsm
Adjust osmolarity to ~290 mOsm
Rationale: The extracellular solution is designed to mimic physiological conditions. The intracellular solution has a high potassium concentration to set the K+ reversal potential near -90 mV and contains EGTA to chelate intracellular calcium, which prevents the activation of most calcium-activated channels. ATP and GTP are included to support cellular metabolism.
b. Step-by-Step Protocol
Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips suitable for microscopy and allow them to adhere.
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[24]
Establish Whole-Cell Configuration:
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[26][27]
Record Baseline Currents:
Clamp the cell at a holding potential of -80 mV.
Apply a voltage-step protocol to elicit Kv currents. A typical protocol involves stepping the voltage from -80 mV to +50 mV in 10 mV increments for 200-500 ms. This will generate a characteristic outwardly rectifying current.
Record stable baseline currents for several minutes to ensure the recording is viable.
Apply Kaliotoxin:
Prepare the desired final concentration of Kaliotoxin in the extracellular solution.
Apply the KTX-containing solution to the cell via the perfusion system.
Continuously apply the voltage-step protocol and monitor the current amplitude. The block by KTX is typically rapid, occurring within 1-3 minutes.
Washout: To test the reversibility of the block, switch the perfusion back to the control extracellular solution and monitor for current recovery. The washout of peptide toxins can be slow and sometimes incomplete.
Data Analysis: Determining IC50
To determine the potency of Kaliotoxin, a dose-response experiment is necessary.
Record the maximal current amplitude at a specific depolarizing step (e.g., +50 mV).
Apply increasing concentrations of Kaliotoxin, allowing the block to reach a steady state at each concentration.
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
Plot the percentage of inhibition against the logarithm of the Kaliotoxin concentration.
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.
Experimental Workflow and Troubleshooting
Caption: Standard workflow for an electrophysiology experiment using Kaliotoxin.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No effect of KTX
Peptide Degradation: Improper storage or multiple freeze-thaw cycles.
Use a fresh aliquot of KTX. Always store properly at -20°C or -80°C.
Low Channel Expression: The target channel is not present or is expressed at very low levels.
Confirm channel expression using another method (e.g., qPCR, Western blot). Use a positive control cell line known to express the channel.
Incorrect Concentration: Calculation error or insufficient concentration used.
Double-check calculations. Perform a full dose-response curve.
High Variability
Inconsistent Peptide Concentration: Peptide adhering to plasticware.
Reconstitute and dilute KTX in solutions containing 0.1% BSA.
Run-down of Current: Channel activity decreases over the course of the experiment.
Ensure the intracellular solution contains ATP/GTP. Monitor baseline stability before applying the toxin.
Slow or Incomplete Block
Perfusion System Issue: Slow exchange of solutions around the cell.
Check the flow rate and positioning of your perfusion system. Ensure the application pipette is close to the cell.
Slow Binding Kinetics: A known characteristic of some toxin-channel interactions.
Increase the application time to ensure the block reaches equilibrium.
References
He, Y., et al. (2014). Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling. PLOS One. [Link]
PubMed. (2014). Physiological role of Kv1.3 channel in T lymphocyte cell investigated quantitatively by kinetic modeling. PubMed. [Link]
Pérez-Verdaguer, M., et al. (2016). The secret life of ion channels: Kv1.3 potassium channels and proliferation. American Journal of Physiology-Cell Physiology. [Link]
D'Adamo, M. C., et al. (2020). Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches. International Journal of Molecular Sciences. [Link]
Ovsepian, S. V., et al. (2016). Distinctive role of KV1.1 subunit in the biology and functions of low threshold K(+) channels with implications for neurological disease. Pharmacology & Therapeutics. [Link]
Wikipedia. (n.d.). Kv1.1. Retrieved February 13, 2026, from [Link]
Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences. [Link]
ResearchGate. (n.d.). A new Kaliotoxin selective towards Kv1.3 and Kv1.2 but not Kv1.1 channels expressed in oocytes. ResearchGate. [Link]
PubMed. (2008). A new Kaliotoxin selective towards Kv1.3 and Kv1.2 but not Kv1.1 channels expressed in oocytes. PubMed. [Link]
Glasscock, E., et al. (2019). Kv1.1 channel subunits in the control of neurocardiac function. Channels. [Link]
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved February 13, 2026, from [Link]
Hallows, J. L., & Tempel, B. L. (1998). Expression of Kv1.1, a Shaker-Like Potassium Channel, Is Temporally Regulated in Embryonic Neurons and Glia. Journal of Neuroscience. [Link]
Biénvenu, T., et al. (2001). Kaliotoxin, a Kv1.1 and Kv1.3 channel blocker, improves associative learning in rats. Behavioural Brain Research. [Link]
Wikipedia. (n.d.). Kaliotoxin. Retrieved February 13, 2026, from [Link]
Frontiers. (2020). Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3. Frontiers in Pharmacology. [Link]
MDPI. (2017). Scorpion Toxins Specific for Potassium (K + ) Channels: A Historical Overview of Peptide Bioengineering. Toxins. [Link]
Kuzmenkov, A. I., et al. (2020). Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3. Frontiers in Pharmacology. [Link]
ResearchGate. (n.d.). Whole-cell patch-clamp voltage clamp recordings under nine different protocols. ResearchGate. [Link]
Mouhat, S., et al. (2008). Potassium Channels Blockers from the Venom of Androctonus mauretanicus mauretanicus. Toxins. [Link]
Smartox Biotechnology. (n.d.). Kaliotoxin-1. Retrieved February 13, 2026, from [Link]
Lange, A., et al. (1994). Kaliotoxin (1-37) shows structural differences with related potassium channel blockers. Biochemistry. [Link]
PubMed. (2001). Whole-cell Voltage Clamp Recording. PubMed. [Link]
Romi, R., et al. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry. [Link]
Shuttleworth, T., et al. (2021). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. [Link]
ResearchGate. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? ResearchGate. [Link]
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved February 13, 2026, from [Link]
Henley, C. (n.d.). Voltage Clamp. Foundations of Neuroscience. Retrieved February 13, 2026, from [Link]
Unchained Labs. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved February 13, 2026, from [Link]
MDPI. (2017). Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering. Toxins. [Link]
Rosenberg, R. L., et al. (1983). Reconstitution of neurotoxin-modulated ion transport by the voltage-regulated sodium channel isolated from the electroplax of Electrophorus electricus. Biochemistry. [Link]
PubMed. (2024). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. PubMed. [Link]
Londoño, C., et al. (2024). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Journal of Venomous Animals and Toxins including Tropical Diseases. [Link]
SciELO. (2024). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. SciELO. [Link]
High-Fidelity Chemical Synthesis and Oxidative Folding of Kaliotoxin (1-37)
Application Note: AN-KTX-37-SYN Abstract Kaliotoxin (KTX), a potent peptide neurotoxin originally isolated from the scorpion Androctonus mauretanicus, is a selective blocker of voltage-gated potassium channels (Kv1.1 and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-KTX-37-SYN
Abstract
Kaliotoxin (KTX), a potent peptide neurotoxin originally isolated from the scorpion Androctonus mauretanicus, is a selective blocker of voltage-gated potassium channels (Kv1.1 and Kv1.[1]3) and calcium-activated potassium channels (BK). The 1-37 fragment (KTX 1-37) retains significant biological activity and is a critical tool in autoimmune disease research. This Application Note details a robust, self-validating protocol for the chemical synthesis, oxidative folding, and purification of KTX (1-37). Unlike standard linear peptides, the synthesis of KTX is defined by the obligate formation of three specific disulfide bridges (C8–C28, C14–C33, C18–C35) to achieve the native CS-α/β fold. This guide prioritizes thermodynamic folding strategies over regioselective protection to maximize yield and native conformer recovery.
Introduction & Structural Logic
The synthesis of KTX (1-37) presents a dual challenge: assembling a 37-residue chain prone to aggregation and ensuring the correct pairing of six cysteine residues.
Why this protocol works: We utilize Fmoc-SPPS with acid-labile side-chain protection, followed by a thermodynamic oxidative folding step. This approach relies on the peptide's intrinsic energy landscape to drive the formation of the native disulfide isomer, which is typically the global energy minimum, avoiding the complexity and yield loss associated with multi-step regioselective cysteine deprotection.
Critical: Fmoc-Cys(Trt)-OH. Trityl (Trt) allows global deprotection during cleavage, setting the stage for thermodynamic folding.
Arg protection: Fmoc-Arg(Pbf)-OH.
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Rationale: Superior suppression of racemization compared to HBTU/HOBt, especially for Cys and His.
Swelling: Swell 0.1 mmol Rink Amide MBHA resin in DMF for 30 minutes.
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Chain Assembly (Automated or Manual)
Execute the synthesis from C-terminus (Lys37) to N-terminus (Gly1).
Coupling Cycle:
Activation: 5 eq. Fmoc-AA-OH + 5 eq. Oxyma Pure + 5 eq. DIC in DMF.
Reaction: Incubate for 60 minutes at room temperature.
Monitoring: Perform Kaiser Test (ninhydrin) after every coupling. If positive (blue beads), double couple.
Capping (Optional but Recommended): After difficult couplings (e.g., hydrophobic stretches V6-V7), cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Critical Checkpoint: Methionine & Cysteine
Met(23, 29): Use Fmoc-Met-OH. Avoid oxidation during synthesis by keeping solvents degassed.
Cys(8, 14, 18, 28, 33, 35): Ensure Fmoc-Cys(Trt)-OH is used. The Trt group is removed by TFA, leaving free thiols for folding.
Phase 2: Cleavage & Global Deprotection
The cleavage cocktail must scavenge trityl cations and prevent re-attachment to Cys or Met oxidation.
Protocol:
Wash resin with DCM (3x) and dry under nitrogen.
Cocktail K (Reagent K derivative):
TFA (Trifluoroacetic acid): 90%
Phenol: 2.5%
Water: 2.5%
Thioanisole: 2.5%
EDT (1,2-Ethanedithiol) or DODT: 2.5% (Crucial for Cys/Met protection)
Incubation: Shake gently for 3 hours at room temperature.
Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (10x volume). Centrifuge, decant ether, and wash pellet 2x with fresh ether.
Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and lyophilize to obtain Linear Reduced KTX (1-37) .
Phase 3: Oxidative Folding (The Critical Step)
This step converts the linear, non-functional peptide into the biologically active toxin. We employ a "Redox Shuffling" strategy.
Folding Buffer Preparation
Base Buffer: 0.1 M Tris-HCl, pH 7.8 – 8.0.
Additives: 1 mM EDTA (chelates metals that catalyze non-specific oxidation).
Redox Pair: 1 mM GSH (Reduced) / 0.1 mM GSSG (Oxidized).
Ratio 10:1 promotes disulfide exchange, allowing the peptide to "search" for the thermodynamic minimum.
Folding Protocol
Dilution: Dissolve the linear peptide in a minimal amount of 0.1% TFA/Water.
Initiation: Add peptide dropwise to the Folding Buffer to a final concentration of 0.1 mg/mL .
Note: High dilution prevents intermolecular disulfide formation (aggregation).
Incubation: Stir gently at 4°C for 24–48 hours. Cold temperature slows kinetics, reducing aggregation and favoring the native fold.
Monitoring: Analyze aliquots via RP-HPLC. The folded species will elute earlier than the reduced linear species due to hydrophobic compaction (loss of surface area).
Workflow Diagram
Figure 1: End-to-end workflow for KTX (1-37) production. Note the critical dilution step at Folding to prevent aggregation.
Solution: Adjust GSH:GSSG ratio to 100:1 to promote more shuffling, or increase temperature to 25°C (with caution) to overcome kinetic barriers.
Problem: Methionine Oxidation (+16 Da).
Cause: Air exposure during cleavage or folding.
Solution: Ensure high quality EDT/DODT in cleavage cocktail. Degas all buffers.
References
Rieck, F. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Note. Retrieved from [Link]
Wikipedia. (n.d.). Kaliotoxin - Chemistry and Mode of Action. Retrieved from [Link][2]
Angeletti, R. H. (Ed.). (2003). Analysis and Purification of Synthetic Peptides by HPLC. In Techniques in Protein Chemistry. Retrieved from [Link]
Disclaimer: This protocol involves the synthesis of a potent neurotoxin.[1][3] All procedures must be conducted in accordance with local biosafety regulations and ethical guidelines.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: KALIOTOXIN (1-37) as a pharmacological tool for ion channels
Content Type: Application Note & Protocol Guide
Author Role: Senior Application Scientist
Abstract
Kaliotoxin (KTX), specifically the synthetic 1-37 fragment, is a high-affinity peptide blocker of voltage-gated potassium channels, predominantly Kv1.3 and Kv1.1 . Originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, KTX has become a standard pharmacological tool for distinguishing Kv1-mediated currents in excitable tissues (neurons) and non-excitable cells (T-lymphocytes). This guide details the structural basis of its action, its selectivity profile (and limitations), and provides a rigorous protocol for its use in electrophysiology.
Product Description & Structural Biology
Kaliotoxin (1-37) is a rigid, 37-amino acid peptide belonging to the
-KTx family of scorpion toxins. Its stability and potency are derived from a "cysteine knot" motif, where a triple-stranded -sheet is anchored to an -helix by three disulfide bridges.
Source: Synthetic (Sequence derived from Androctonus mauretanicus mauretanicus).[1][2][3]
Sequence Length: 37 Residues (Note: Native toxin is 38 residues; the 1-37 fragment retains full biological activity).
Solubility: Soluble in water and saline buffers.[2]
Mechanism of Action: The "Lysine Plug"
KTX functions as a pore blocker . It does not alter the gating kinetics (opening/closing) of the channel directly. Instead, it physically occludes the extracellular vestibule of the channel. The critical residue is Lysine 27 (Lys27) , which protrudes from the toxin's surface and inserts directly into the channel's selectivity filter, mimicking a potassium ion and blocking ion flux.
Figure 1: The "Lysine Plug" mechanism. KTX binds to the channel vestibule, positioning Lys27 to occlude the selectivity filter.
Pharmacological Profile & Selectivity
Critical Insight for Researchers: KTX is often marketed as a Kv1.3 blocker, but it is not perfectly selective. In neuronal preparations expressing both Kv1.1 and Kv1.3, KTX will block both with high affinity.
Potency Data (IC50 Values)
The following values represent consensus data from mammalian cell lines and Xenopus oocytes.
High affinity. Indistinguishable from Kv1.3 block in many assays.
Kv1.2
~ 100 nM
Moderate/Low affinity. >50-fold selective for Kv1.3 over Kv1.[6]2.
Kv1.6
~ 60 nM
Moderate affinity.
KCa1.1 (BK)
> 1 M
Very low affinity (unlike Charybdotoxin).
Application Strategy:
Immunology (T-cells): Since T-cells predominantly express Kv1.3 and KCa3.1 (IKCa1), KTX is an excellent tool to isolate the Kv1.3 component.
Neuroscience: Use with caution.[8] To distinguish Kv1.1 from Kv1.3, KTX alone is insufficient. It must be used in conjunction with more selective toxins (e.g., ShK-Dap22 for Kv1.3 or Dendrotoxin-K for Kv1.1).
This protocol is designed for Whole-Cell Voltage Clamp recordings in HEK293 cells or primary T-lymphocytes.
Reconstitution & Handling (Crucial Step)
Peptides are sticky. Improper handling leads to significant data loss.
Vial Opening: Centrifuge the lyophilized vial briefly (10,000 x g, 1 min) to pellet the powder.
Stock Solution: Dissolve KTX to 100
M in distilled water containing 0.1% BSA (Bovine Serum Albumin).
Why BSA? It coats the plastic surfaces, preventing the toxin (pM/nM concentrations) from adhering to the tube walls.
Storage: Aliquot into low-binding tubes (e.g., 10
L) and store at -20°C . Avoid freeze-thaw cycles.[9][10]
Working Solution: Dilute fresh on the day of the experiment in extracellular recording solution (Bath Solution). Final concentration typically 10 nM for full block.[11]
Electrophysiology Workflow
Objective: Isolate Kv1.3 current density.
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Pipette Solution (Intracellular): 140 mM KF (or K-Gluconate), 1 mM CaCl, 2 mM MgCl, 11 mM EGTA, 10 mM HEPES (pH 7.2).
Step-by-Step Protocol:
Seal & Break-in: Obtain a G
seal and enter whole-cell configuration. Compensate for series resistance (>80%).
Control Recording: Apply voltage steps (Holding -80 mV, Pulse to +40 mV, 200 ms duration) every 30 seconds until current amplitude is stable (<5% run-down over 2 mins).
Toxin Application: Perfusion of 10 nM KTX (1-37) .
Note: Do not use a static bath. Continuous perfusion ensures constant concentration.
Monitoring Block: Continue voltage pulses. Block should reach steady-state within 2-3 minutes.
Wash-out (Validation): Switch back to Control Bath Solution.
Self-Validation: KTX block is reversible, but wash-out is slow (off-rate is slow). Expect ~50-80% recovery after 10-15 minutes. If no recovery occurs, the cell health may have deteriorated (run-down), invalidating the "block" data.
Figure 2: Experimental workflow for validating KTX-mediated channel block.
Troubleshooting & Validation
Issue: No Block Observed.
Cause: Toxin adhered to tubing/vial.
Solution: Ensure 0.1% BSA is in the stock and working solutions.
Issue: Irreversible Block.
Cause: Cell run-down or leak current increase.
Solution: Monitor leak current at -80 mV. If leak increases during toxin application, discard cell.
Issue: Unexpected Current Remaining.
Cause: Presence of Kv1.5 or Kv1.4 (KTX resistant).
Solution: KTX blocks Kv1.1/1.2/1.[2]3. Remaining current at +40 mV is likely Kv1.4 (fast inactivation) or Kv1.5 (sustained).
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom.[12] Journal of Biological Chemistry. Link
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology. Link
Romi, F. R., et al. (1993). Synthesis and characterization of kaliotoxin.[7] Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry. Link
Kuzmenkov, A. I., et al. (2020). Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3. Frontiers in Pharmacology. Link
Guide to Pharmacology. Kv1.3 Channel Blockers. Link
Technical Guide: Optimization of Kaliotoxin (1-37) for In Vitro Kv Channel Blockade
Part 1: Executive Summary & Pharmacological Profile Kaliotoxin (KTX 1-37) is a 37-amino acid peptide toxin originally isolated from the scorpion Androctonus mauretanicus mauretanicus.[1] While historically identified as...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Pharmacological Profile
Kaliotoxin (KTX 1-37) is a 37-amino acid peptide toxin originally isolated from the scorpion Androctonus mauretanicus mauretanicus.[1] While historically identified as a blocker of high-conductance Ca²⁺-activated K⁺ channels (BK), its primary utility in modern drug discovery and immunology lies in its picomolar affinity for the voltage-gated potassium channel Kv1.3 .
Crucial Pharmacological Context:
KTX is not perfectly selective. It is a potent blocker of both Kv1.3 and Kv1.[2]1. In experimental design, distinguishing between these two channels relies on precise concentration titration.
High Affinity. Hard to distinguish from Kv1.3 solely by KTX concentration.
Kv1.2
~25 nM – 50 nM
Moderate Affinity. ~250x less sensitive than Kv1.3.
KCa1.1 (BK)
~20 nM
Original target, but significantly lower affinity than Kv1.3.
Application Scientist Insight: Do not rely on KTX alone to distinguish Kv1.3 from Kv1.1 in tissues expressing both (e.g., certain neurons). For pure Kv1.3 isolation in such mixed populations, consider co-application with Dendrotoxin-K (which blocks Kv1.1 but spares Kv1.3).
Part 2: Handling, Reconstitution & Storage (The "Hidden" Variables)
The most common cause of assay failure with KTX is not the peptide's activity, but adsorption loss . Like many positively charged scorpion toxins, KTX adheres aggressively to plastic surfaces (polystyrene/polypropylene) at low concentrations.
Protocol: Reconstitution and Storage[3]
Materials:
Lyophilized KTX (1-37)
Solvent: Sterile PBS (pH 7.4) or Water (endotoxin-free).
Carrier Protein: Bovine Serum Albumin (BSA) (Essential).[3]
Centrifuge the lyophilized vial briefly (10,000 x g for 1 min) to settle the powder.
Reconstitute in sterile buffer containing 0.1% BSA .
Why BSA? The albumin coats the plastic walls, preventing the picomolar-active toxin from sticking to the tube. Without BSA, you may lose >90% of your effective concentration.
Aliquoting:
Never store the bulk solution. Divide into small aliquots (e.g., 10-20 µL) immediately.
Use siliconized tubes.
Storage:
Short-term: 4°C for up to 1 week.
Long-term: -20°C or -80°C.
Avoid Freeze-Thaw: Repeated cycles degrade the disulfide bridges essential for the toxin's tertiary structure.
Part 3: Experimental Protocols & Recommended Concentrations
Apply depolarizing pulses (e.g., to +40 mV for 200ms) every 30 seconds to establish a stable baseline current.
Perfusion: Introduce KTX (dissolved in extracellular bath solution + 0.1% BSA) via gravity perfusion.
Measurement: Monitor peak current amplitude. Steady-state block typically occurs within 2–3 minutes.
Workflow B: Functional T-Cell Proliferation Assay
Objective: Inhibit T-cell activation by preventing membrane hyperpolarization.
Context: During T-cell activation, Kv1.3 channels open to efflux K⁺, maintaining the negative membrane potential required for sustained Ca²⁺ influx (CRAC channels). Blocking Kv1.3 depolarizes the cell, stopping Ca²⁺ entry.
Recommended Concentration:
Screening:10 nM – 100 nM .
Why so high? In functional assays involving serum (FCS/FBS) or high cell density, effective free toxin concentration drops due to non-specific binding. 100 nM ensures a "maximal effect" ceiling.
Protocol Steps:
Cell Prep: Isolate human PBMCs or purified CD4+ T-cells.
Incubation: Pre-incubate cells with KTX (range: 0.1 nM – 100 nM) for 30 minutes at 37°C.
Readout: Measure proliferation (e.g., ³H-thymidine or cell-titer glo) at 48–72 hours.
Control: Use a KCa3.1 blocker (e.g., TRAM-34) in parallel. Naive T-cells rely more on KCa3.1, while Effector Memory T-cells (T_EM) rely on Kv1.3. KTX should selectively inhibit the T_EM subset.
Part 4: Mechanistic Visualization
The following diagram illustrates the specific pathway by which KTX inhibits T-cell activation.
Figure 1 Caption: KTX blockade of Kv1.3 prevents the hyperpolarization necessary for sustained Calcium influx.
Part 5: References
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology.
Beeton, C., et al. (2006). Kv1.3 channels: therapeutic targets for autoimmune diseases. Proceedings of the National Academy of Sciences.
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry. Retrieved from [Link]
Technical Guide: Kaliotoxin (1-37) for BK Channel Blockade
Part 1: Executive Summary & Strategic Usage Kaliotoxin (KTX 1-37) is a 37-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1] While widely cited as a high-affin...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Usage
Kaliotoxin (KTX 1-37) is a 37-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1] While widely cited as a high-affinity blocker of Large Conductance Ca²⁺-Activated K⁺ Channels (BK, KCa1.1, KCNMA1) , it possesses a complex pharmacological profile that requires rigorous experimental design to avoid data misinterpretation.
The "Selectivity Trap" (Expert Insight)
Unlike Iberiotoxin (IbTX) , which is highly selective for BK channels, Kaliotoxin is promiscuous. It is an extremely potent blocker of Kv1.3 and Kv1.1 voltage-gated potassium channels, often with higher affinity than for BK channels.
When to use KTX:
Broad Spectrum Analysis: When investigating the combined contribution of BK and Kv1.3 to neuronal afterhyperpolarization (AHP).
Comparative Pharmacology: As a structural reference for pore-blocking mechanisms (homologous to Charybdotoxin).
Specific Tissues: In preparations where Kv1.3 is genetically absent or pharmacologically isolated.
When to avoid KTX:
If you require exclusive BK channel blockade in a tissue rich in Kv1.3 (e.g., T-cells, olfactory bulb neurons) without using masking agents. In these cases, Iberiotoxin or Paxilline are superior choices.
Part 2: Product Characterization & Mechanism
Physical Properties
Parameter
Specification
Sequence
GVEINVKCSG SPQCLKPCKD AGMRFGKCMN RKCHCTPK (37 AA)
Molecular Weight
~4150 Da
Structure
scaffold stabilized by 3 disulfide bridges (C8-C28, C14-C33, C18-C35)
Solubility
Water or Saline Buffer (up to 1 mg/mL)
Purity
>98% (HPLC)
Mechanism of Action: Pore Occlusion
KTX functions as a "cork in a bottle." It binds to the extracellular vestibule of the channel.[2] The critical residue Lysine 27 (K27) physically protrudes into the selectivity filter, occluding the ion conduction pathway. This block is bimolecular and 1:1 stoichiometry.
Pharmacological Profile (IC50 / Kd)
Note: Values vary by expression system and ionic conditions.
Target Channel
Affinity (Kd/IC50)
Selectivity Note
Kv1.3
~0.1 - 0.5 nM
Primary Target (Highest Affinity)
Kv1.1
~1.5 nM
High Affinity
BK (KCa1.1)
~20 - 50 nM
High Affinity (Target of Interest)
Kv1.2
~25 nM
Moderate Affinity
Part 3: Visualizing the Mechanism
The following diagram illustrates the competitive pore-blocking mechanism and the critical necessity of isolating the BK current from Kv1.3 artifacts.
Caption: KTX utilizes Lys27 to occlude the pore.[3] Note the dual-pathway where Kv1.3 blockade can confound BK channel data if not pharmacologically isolated.
Part 4: Experimental Protocols
Protocol A: Reconstitution & Storage (Critical)
Peptides at low concentrations adhere to plastic surfaces. Failure to follow this leads to effective concentrations of 0 nM.
Vessel Preparation: Use siliconized microcentrifuge tubes or low-protein-binding polypropylene tubes.
Solvent: Prepare PBS containing 0.1% Bovine Serum Albumin (BSA) .
Why BSA? It acts as a carrier protein to coat the plastic walls, preventing KTX adsorption.
Dissolution:
Centrifuge the lyophilized vial briefly (10,000 x g, 1 min) to settle powder.
Add solvent to achieve a 100 µM stock solution .
Do not vortex vigorously.[4] Pipette gently to dissolve.
Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C . Avoid freeze-thaw cycles.
Objective: Isolate BK currents in cortical neurons using KTX.
1. Solutions
Pipette (Intracellular): K-Gluconate based, containing 10 mM EGTA and variable CaCl₂ to set free Ca²⁺ to ~1 µM (essential to activate BK).
Bath (Extracellular): ACSF or Tyrode’s solution.
Blocker Cocktail (The "Mask"): Add TTX (1 µM) to block Na⁺ channels.
Crucial Step: If Kv1.3 is present, add Margatoxin (1 nM) or Agitoxin-2 first to mask Kv1 channels, OR perform subtraction protocols.
2. Recording Workflow
Establish Giga-seal and break-in to whole-cell mode.
Voltage Protocol: Hold at -70 mV. Step to +60 mV for 200ms to elicit maximal K⁺ currents.
Baseline Recording: Record stable outward currents for 5 minutes.
KTX Application:
Dilute stock to 100 nM in bath solution (saturating dose for BK).
Perfuse locally (gravity fed) or via bath exchange.
Observation: Watch for reduction in the "noisy" steady-state current at positive potentials (BK channels are "noisy" due to large conductance).
Washout: Perfuse standard bath solution for 10-15 minutes. KTX washout is slow but reversible.
3. Self-Validating Control (The "Truth" Test)
To prove the blocked current was indeed BK and not Kv1.3:
Method: After KTX washout (or in a separate cell), apply Paxilline (1 µM) . Paxilline is a selective small-molecule BK blocker.
Logic: If the KTX-sensitive current matches the Paxilline-sensitive current, your KTX data is valid. If KTX blocked more current than Paxilline, the excess was likely Kv1.3/Kv1.1.
Part 5: Workflow Visualization
Caption: Step-by-step electrophysiology workflow emphasizing the "Masking" step to ensure specificity.
References
Crest, M., et al. (1987). "Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom."[5][6] Journal of Biological Chemistry.
Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology.
Harvey, A. L. (2001). "Scorpion toxins specific for potassium (K+) channels: a historical overview of peptide bioengineering." Toxicon.
Romi, R., et al. (1993).[7] "Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition?" Journal of Biological Chemistry.
IUPHAR/BPS Guide to Pharmacology. "Kaliotoxin Database Entry."
Application Note: Recombinant Expression, Purification, and Oxidative Refolding of Kaliotoxin (1-37) Part 1: Strategic Overview & Rationale 1.1 The Target: Kaliotoxin (KTX) Kaliotoxin (1-37) is a peptide neurotoxin origi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Recombinant Expression, Purification, and Oxidative Refolding of Kaliotoxin (1-37)
Part 1: Strategic Overview & Rationale
1.1 The Target: Kaliotoxin (KTX)
Kaliotoxin (1-37) is a peptide neurotoxin originally isolated from the scorpion Androctonus mauretanicus mauretanicus.[1][2] It is a potent blocker of the voltage-gated potassium channel Kv1.3 (
pM) and the calcium-activated potassium channel KCa3.1 (IK1) . Because Kv1.3 channels are crucial effectors in memory T-cells, KTX and its analogs are high-value templates for treating autoimmune diseases like multiple sclerosis, psoriasis, and rheumatoid arthritis.
1.2 The Challenge: The Disulfide Problem
KTX(1-37) is a "knottin" peptide containing three disulfide bridges (Cys pattern:
, , ).
Chemical Synthesis: Expensive and often results in misfolded isomers that are difficult to separate.
Direct Expression: Small peptides are rapidly degraded by bacterial proteases.
Cytoplasmic Expression: The reducing environment of E. coli cytoplasm prevents disulfide bond formation, leading to aggregation.
1.3 The Solution: GST-Fusion with Oxidative Refolding
This protocol utilizes a GST (Glutathione S-Transferase) fusion system .
Why GST? It drives high solubility, masks the toxic peptide from the host, and provides a robust one-step affinity purification.
Why Refolding? We express the protein in the cytoplasm (reducing) to maximize yield, purify the fusion, cleave it, and then perform in vitro oxidative folding. This allows precise control over the redox environment to force the thermodynamic minimum (native state).
Part 2: Experimental Workflow (Visualized)
Figure 1: End-to-end workflow for recombinant KTX production. The critical "Refolding" step converts the linear peptide into the bioactive, disulfide-bridged toxin.
Synthesize the KTX(1-37) sequence codon-optimized for E. coli.
Critical: Add a Thrombin cleavage site (LVPR|GS) immediately upstream of the KTX N-terminus.
Note: The native N-terminus of KTX is usually Glycine or Valine. Ensure the cleavage leaves no extra residues if possible, or only a Glycine (which is often tolerated).
Transformation: Transform pGEX-KTX plasmid into E. coli BL21(DE3).
Induction:
Inoculate 1L LB broth (Ampicillin 100 µg/mL). Grow at 37°C to OD600 = 0.6–0.8.
Cool culture to 20°C (Critical for solubility).
Induce with 0.2 mM IPTG .
Incubate for 16 hours at 20°C.
Harvest: Centrifuge (6,000 x g, 15 min). Store pellet at -80°C.
Protocol B: Purification & Cleavage
Objective: Isolate linear KTX peptide from the GST tag.
Lysis: Resuspend pellet in 50 mL PBS (pH 7.4) + Protease Inhibitors (PMSF). Sonicate on ice (6 x 30s pulses).
Clarification: Centrifuge at 15,000 x g for 30 min. Keep the supernatant (soluble fraction).
Affinity Capture:
Equilibrate 2 mL Glutathione Sepharose 4B resin with PBS.
Load supernatant onto the column (Gravity flow or FPLC).
Wash with 20 CV (Column Volumes) of PBS to remove non-specific binders.
On-Column Cleavage:
Equilibrate column with Thrombin Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM CaCl2).
Add Thrombin (10 Units/mg fusion protein) directly to the resin bed.
Seal column and incubate at 22°C for 16 hours with gentle agitation.
Elution:
The GST tag remains bound to the resin.
Elute the cleaved (linear) KTX with 3 x 5 mL PBS or Tris buffer.
Checkpoint: Analyze by SDS-PAGE (Tricine gel). You should see a ~4 kDa band.[2]
Protocol C: Oxidative Refolding (The "Black Box" Step)
Objective: Force the formation of the 3 native disulfide bonds.
Mechanism: We use a Glutathione Redox Buffer. Reduced Glutathione (GSH) breaks non-native disulfides, while Oxidized Glutathione (GSSG) promotes bond formation. This "shuffling" allows the peptide to find its thermodynamic energy minimum (the native fold).
Preparation: Dilute the eluted linear peptide to a final concentration of 0.1 mg/mL (Low concentration prevents intermolecular aggregation).
Incubation: Stir gently at 4°C for 24 to 48 hours.
Monitoring: Take aliquots at 0h, 12h, 24h. Acidify with TFA and run on analytical C18 HPLC.
Success Signal: The peak will shift to a lower retention time (folded peptides are more compact and less hydrophobic than linear ones) and become sharper.
Protocol D: Polishing (RP-HPLC)
Filter the refolded mixture (0.45 µm).
Load onto a Semi-Prep C18 column.
Gradient: 10% to 60% Acetonitrile (with 0.1% TFA) over 40 mins.
Collect the major sharp peak (usually elutes around 25-30% ACN).
Lyophilize fractions.
Part 4: Quality Control & Validation
4.1 Mass Spectrometry (ESI-MS)
Theoretical Mass (Linear): Calculate based on sequence.
Observed Mass (Folded): Must be Theoretical - 6 Da (loss of 6 protons due to 3 disulfide bonds).
Example: If linear MW is 4150.0 Da, folded must be 4144.0 Da.
Figure 2: Logic flow for functional validation. KTX is a pore blocker; successful folding is confirmed by rapid, reversible inhibition of Kv1.3 currents.
Part 5: Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Insoluble Fusion Protein
Induction temp too high.
Lower induction temp to 16°C; try 0.1 mM IPTG.
No Cleavage
Steric hindrance at Thrombin site.
Add a flexible linker (Gly-Gly-Gly-Ser) between GST and Thrombin site.
Precipitation during Refolding
Protein conc. too high (>0.2 mg/mL).
Dilute further. Aggregation is concentration-dependent (2nd order).
Multiple HPLC Peaks
"Scrambled" disulfide isomers.
Adjust GSH:GSSG ratio to 4:1 or 10:1 to promote more shuffling.
References
Crest, M., et al. (1992).[4][5] "Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom."[5] Journal of Biological Chemistry. Link
Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology. Link
Legros, C., et al. (1997).[6] "Expression of a functional recombinant Phoneutria nigriventer toxin active on K channels." European Journal of Biochemistry. (Demonstrates the Fusion-Cleavage-Refold strategy for similar toxins). Link
Romi, R., et al. (1993).[4] "Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition?" Journal of Biological Chemistry. Link
Wulff, H., et al. (2019). "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery. (Context for Kv1.3 relevance). Link
Technical Support Center: Troubleshooting KALIOTOXIN (1-37) Solubility
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Kaliotoxin (1-37). This document is designed for researchers, scientists, and drug development professionals to navigate and re...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Kaliotoxin (1-37). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this potent potassium channel blocker. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before trying to dissolve my lyophilized Kaliotoxin (1-37)?
A1: Proper preparation is critical to prevent peptide loss and ensure successful reconstitution. Before introducing any solvent, follow these preliminary steps:
Equilibrate the Vial: Allow the lyophilized peptide vial to warm to room temperature for at least 15-30 minutes before opening.[1][2] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability and make accurate weighing impossible.
Inspect the Product: Visually inspect the lyophilized powder. It should appear as a white, crystalline, or fluffy solid.
Use a Sterile Environment: Conduct all reconstitution work in a clean environment, using sterile tips, tubes, and solvents to prevent bacterial or chemical contamination.[3][4]
Understanding the peptide's intrinsic properties is the most important preparatory step. Kaliotoxin (1-37) is a 37-amino acid peptide with a calculated net positive charge at neutral pH, classifying it as a basic peptide .[5][6] This characteristic is the primary determinant of the correct solvent strategy.
Q2: My Kaliotoxin (1-37) is not dissolving in sterile, neutral pH water. What is the next logical step and why?
A2: It is not uncommon for basic peptides like Kaliotoxin (1-37) to show poor solubility in neutral water. The positive charges on the lysine (K) and arginine (R) residues can cause intermolecular interactions that hinder dissolution.
The scientifically-backed next step is to use a dilute acidic solution.
Recommended Solvent: Start with a sterile, 10% aqueous acetic acid solution.[7]
Causality: Introducing an acidic solvent (pH < 7) ensures that all the basic residues (Lys, Arg) and the N-terminus are fully protonated.[1][5] This increases the peptide's overall net positive charge, promoting repulsion between molecules and enhancing their interaction with the aqueous solvent, thereby increasing solubility.
Workflow: Add a small amount of the 10% acetic acid solution directly to the lyophilized powder and gently swirl or vortex. Once the peptide is dissolved, you can dilute it further with your desired sterile buffer or water to reach the final working concentration.[8]
Q3: The solution is still cloudy, or I see visible particulates after trying an acidic solution. What does this mean and how can I fix it?
A3: Cloudiness or visible particulates indicate either incomplete dissolution or, more likely, peptide aggregation. Peptides, especially at higher concentrations, can form non-covalent aggregates through hydrophobic interactions or hydrogen bonding.
To address this, we recommend sonication .
Mechanism: Sonication uses high-frequency sound waves to agitate the solvent, breaking up peptide aggregates and facilitating their interaction with the solvent molecules.[8][9]
Protocol: Place the vial in a bath sonicator for brief intervals (e.g., 3 sessions of 10-15 seconds), chilling the sample on ice between sessions to prevent heating, which could degrade the peptide.[6] A properly solubilized peptide should result in a completely clear, particle-free solution.[6]
If sonication does not resolve the issue, the peptide has likely not fully dissolved. In this case, you may need to consider an alternative solvent system after recovering the peptide via lyophilization.[8]
Data & Visualization
Table 1: Solvent Selection Summary for Kaliotoxin (1-37)
Solvent
When to Use
Scientific Rationale
Cautions & Best Practices
Sterile Water / Neutral Buffer
First attempt for any peptide.
Universal solvent; ideal if peptide is soluble.[1]
May be ineffective for the basic Kaliotoxin (1-37) due to its high net positive charge.
10% Acetic Acid (Aqueous)
Primary Recommendation. When water fails.
Lowers pH, protonating basic residues (Lys, Arg) to increase intermolecular repulsion and solubility.[5]
Ensure the final pH and acetate concentration are compatible with your downstream assay.
Sonication
If cloudiness or particulates are observed.
Provides mechanical energy to break up peptide aggregates.[8][9]
Use short bursts and keep the sample chilled to prevent heat-induced degradation.[6]
Organic Solvents (e.g., DMSO)
Use as a last resort. For highly aggregated or hydrophobic peptides.
This flowchart provides a logical decision-making process for dissolving Kaliotoxin (1-37).
Caption: Recommended workflow for handling and storing peptide stocks.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
To avoid risking your entire sample, always perform a solubility test on a small portion first.
[8][11]
Carefully weigh out a small amount of the lyophilized Kaliotoxin (1-37) (e.g., 0.1 mg) into a sterile microcentrifuge tube.
Add a calculated volume of sterile water to achieve a high concentration (e.g., 10 µL for a 10 mg/mL test).
Gently vortex or flick the tube to mix. Observe for dissolution.
If the peptide does not dissolve, add 1-2 µL of 10% acetic acid. Mix and observe.
If particulates remain, sonicate the tube in a bath sonicator for 10-15 seconds.
Once you have identified the optimal conditions, scale up the procedure for your entire sample.
Protocol 2: Recommended Method for Reconstituting Kaliotoxin (1-37)
Bring the vial of lyophilized Kaliotoxin (1-37) to room temperature.
Prepare a sterile 10% aqueous acetic acid solution.
Add the appropriate volume of the 10% acetic acid solution to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
Gently swirl the vial until the peptide is fully dissolved. A brief, low-speed vortex can be used if necessary. Avoid vigorous shaking.
[1]5. Visually confirm the solution is clear and free of particulates. If not, proceed with the sonication step as described in Q3.
Once a clear solution is obtained, immediately prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
Anaspec. How to Reconstitute Lyophilized Peptides: Best Practices. [Link]
LifeTein. How Can I Make My Peptide More Water Soluble? [Link]
Fernández, I., et al. (1994). Kaliotoxin (1-37) shows structural differences with related potassium channel blockers. Biochemistry, 33(47), 14256–14263. [Link]
RCSB PDB. 1KTX: KALIOTOXIN (1-37) SHOWS STRUCTURAL DIFFERENCES WITH RELATED POTASSIUM CHANNEL BLOCKERS. [Link]
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]
Romi, R., et al. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry, 268(34), 26302-26309. [Link]
ACS Publications. Kaliotoxin (1-37) Shows Structural Differences With Related Potassium Channel Blockers. [Link]
OGOmed. How to Reconstitute Peptides for Accurate Dosing. [Link]
PLOS One. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria. [Link]
PMC. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria. [Link]
ResearchGate. UPLC separation of venom Soluble venom isolated from Scorpion... [Link]
Technical Support Center: Optimizing Kaliotoxin (1-37) for Channel Blocking
Introduction: The KTX Precision Paradox Welcome to the Technical Support Center. You are likely here because you are observing inconsistent blockade of Kv1.3 or unexpected cross-reactivity with Kv1.1 .
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The KTX Precision Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent blockade of Kv1.3 or unexpected cross-reactivity with Kv1.1 .
Kaliotoxin (KTX 1-37) is a high-affinity pore blocker derived from the scorpion Androctonus mauretanicus mauretanicus. While it is a gold standard for studying T-lymphocyte activation, it presents a "Precision Paradox": its affinity for Kv1.3 (
pM) is nearly identical to that for Kv1.1. Furthermore, the peptide contains methionine residues prone to oxidation, which can silently abolish its potency.
This guide moves beyond standard datasheets to provide a self-validating workflow for optimizing KTX concentration.
Module 1: Reconstitution & Storage (The "Silent Killer")
Status: Critical
Common Failure: 40-60% loss of effective concentration due to plastic adsorption or oxidation before the experiment begins.
Vial Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) in a desiccator. Opening a cold vial introduces condensation, hydrolyzing the peptide.
Solvent Selection:
Standard: 100 mM NaCl, 10 mM HEPES, pH 7.4.
The Stabilizer (Mandatory): Add 0.1% Bovine Serum Albumin (BSA) . KTX is highly basic (pI > 9) and "sticky"; without BSA, it adsorbs rapidly to polypropylene tubes.
Dissolution: Add buffer to achieve a stock concentration of 100 µM .
Why high concentration? Higher density reduces the fraction of peptide lost to surface adsorption.
Mixing: Gently tap or swirl. NEVER VORTEX. Vortexing shears the peptide and introduces air bubbles that accelerate Methionine oxidation.
Aliquoting: Snap-freeze aliquots (5-10 µL) in liquid nitrogen. Store at -80°C.
Rule: Never re-freeze a thawed aliquot.
The Oxidation Check
KTX contains a Methionine at position 29. If your
shifts from ~1 nM to >50 nM, your Met29 has likely oxidized to methionine sulfoxide.
Prevention: Use degassed buffers.
Rescue: None. Discard the aliquot.
Module 2: Dose-Response Optimization
Status: Active
Objective: Define the "Selectivity Window" between Kv1.3 and Kv1.1.
The Concentration Landscape
Most researchers overshoot the concentration, losing selectivity.
Do not jump straight to 100 nM. Follow this logic to validate your specific batch.
Figure 1: Concentration Optimization Flowchart. A logic gate to verify peptide activity before committing to expensive experiments.
Module 3: Electrophysiology & Mechanism
Status: Technical
Method: Whole-Cell Patch Clamp
Mechanism of Action
KTX acts as a "cork" in the bottle.[9] It does not affect the gating kinetics (opening/closing speed) directly; it physically occludes the ion conduction pathway.
Binding Site: The extracellular vestibule.
Key Interaction: The dyad lysine (typically Lys27) projects into the selectivity filter, interacting with the carbonyl oxygens of the channel pore.
Figure 2: Pore Block Mechanism. KTX binds electrostatically to the vestibule, allowing Lys27 to occlude the pore.[8]
Experimental Protocol: The "Wash-in" Test
Establish Baseline: Record K+ current for 2-3 minutes to ensure stability (run-down < 5%).
Perfusion: Apply KTX via gravity-fed perfusion.
Note: Bolus addition directly to the bath is inaccurate due to slow diffusion and adsorption to chamber walls.
Voltage Protocol: Depolarize from -80 mV to +40 mV for 200 ms.
Observation: You should see a reduction in peak amplitude without a change in the activation time constant (
).
Reversibility: Wash with KTX-free buffer. KTX block is reversible, but washout is slow (
min). If it does not wash out, you likely have non-specific membrane interaction or cell death.
Module 4: Troubleshooting & FAQ
Q: I see a block, but the current kinetics are changing (activation is slower). Is this KTX?A: No. KTX is a pore blocker; it scales the current down but does not change the shape of the trace. If kinetics change, you might be observing gating modification (check for spider toxin contamination) or series resistance (
) error increasing during the recording.
Q: Can I use KTX to distinguish Kv1.3 from Kv1.1 in native tissue?A:No. The affinities are too close (both ~1 nM). To distinguish them, you must use Margatoxin (MgTX) (selectively blocks Kv1.3 over Kv1.1 at low concentrations) or combine KTX with a specific Kv1.1 blocker like Dendrotoxin-K .
Q: My IC50 is coming out at 50 nM. Why?A: Three possibilities:
Oxidation: Your Met29 residue is oxidized.
Adsorption: You diluted the toxin in a tube without BSA.
Voltage Error: You are not holding the cell at a sufficiently negative potential to clear inactivated states, although KTX binding itself is not voltage-dependent.
References
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology.
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry.
Chandy, K. G., et al. (2004). K+ channels as targets for specific immunomodulation.[10] Trends in Pharmacological Sciences.
Technical Support Center: A Researcher's Guide to Preventing Kaliotoxin (1-37) Degradation in Solution
Welcome to the technical support center for Kaliotoxin (1-37). This guide is designed for researchers, scientists, and drug development professionals who are actively using this potent potassium channel blocker in their...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Kaliotoxin (1-37). This guide is designed for researchers, scientists, and drug development professionals who are actively using this potent potassium channel blocker in their experiments. As a synthetic peptide, Kaliotoxin (1-37) offers high purity, but its stability in solution can be compromised if not handled with the requisite care. This can lead to a loss of biological activity and variability in experimental results.
This comprehensive resource, presented in a question-and-answer format, provides in-depth technical guidance and troubleshooting strategies to ensure the integrity and efficacy of your Kaliotoxin (1-37) solutions. Here, we will delve into the causality behind experimental choices, empowering you to make informed decisions in your research.
Q1: I'm preparing to use Kaliotoxin (1-37) for the first time. What are the primary degradation pathways I should be aware of?
A1: Understanding the potential degradation pathways of Kaliotoxin (1-37) is the first step toward preventing them. Like many peptides, its stability is threatened by several chemical and physical processes. The primary concerns for Kaliotoxin (1-37) are:
Oxidation: The amino acid sequence of Kaliotoxin (1-37) contains two methionine (Met) and six cysteine (Cys) residues. The sulfur-containing side chains of these amino acids are particularly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, and elevated temperatures.[1] Oxidation of these residues can alter the peptide's conformation and, consequently, its biological activity.
Deamidation: The sequence includes asparagine (Asn) and glutamine (Gln) residues, which can undergo deamidation—a reaction that converts the amide group in the side chain to a carboxylic acid.[2][3] This introduces a negative charge and can lead to structural changes and loss of function. Deamidation is highly dependent on pH, temperature, and the specific amino acid sequence surrounding the Asn or Gln residue.
Hydrolysis: Peptide bonds can be cleaved by water, a process known as hydrolysis. This is more likely to occur at extreme pH values (either highly acidic or highly alkaline).
Adsorption to Surfaces: Peptides, particularly at low concentrations, can adsorb to the surfaces of common laboratory plastics and glass. This non-specific binding can lead to a significant loss of active peptide from your solution, resulting in apparently lower potency.
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can introduce ice crystal formation and pH shifts in micro-pockets of the frozen solution, which can denature or degrade the peptide.[4][5]
dot
graph TD;
A[Kaliotoxin (1-37) in Solution] --> B{Potential Degradation};
B --> C[Oxidation (Met, Cys)];
B --> D[Deamidation (Asn, Gln)];
B --> E[Hydrolysis (Peptide Bonds)];
B --> F[Adsorption (to Labware)];
B --> G[Freeze-Thaw Damage];
end
Primary degradation pathways for Kaliotoxin (1-37).
Q2: What is the recommended procedure for reconstituting lyophilized Kaliotoxin (1-37)?
A2: Proper reconstitution is critical to preserving the activity of the peptide. Follow this detailed protocol to ensure optimal results.
Protocol: Reconstitution of Lyophilized Kaliotoxin (1-37)
Equilibration: Before opening, allow the vial of lyophilized Kaliotoxin (1-37) to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all of the lyophilized powder is collected at the bottom of the vial.[6]
Solvent Selection: Reconstitute the peptide in a sterile, high-purity aqueous buffer. A slightly acidic buffer (pH 5.0-6.5) is generally recommended to minimize deamidation.[7] Suitable buffers include 10 mM sodium acetate or 10 mM sodium citrate. Avoid using strongly acidic or alkaline solutions.
Reconstitution: Carefully add the calculated volume of your chosen buffer to the vial to achieve the desired stock concentration (e.g., 100 µM or 1 mg/mL).
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Do not vortex or shake vigorously , as this can cause aggregation and denaturation.[2] The peptide should dissolve within a few minutes.
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.
Q3: What is the best way to store Kaliotoxin (1-37) solutions to ensure long-term stability?
A3: The storage strategy for Kaliotoxin (1-37) depends on the intended duration of storage.
Storage Type
Condition
Recommended Temperature
Duration
Lyophilized Powder
Tightly sealed vial, protected from light
-20°C or -80°C
Up to several years
Stock Solution
Aliquots in low-binding tubes
-80°C
Several months
Working Solution
On ice, protected from light
4°C
For same-day use
Key Storage Recommendations:
Aliquoting: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the reconstituted stock solution into smaller, single-use volumes.[6] This ensures that the main stock remains frozen and stable.
Low-Binding Tubes: Store your aliquots in low-protein-binding polypropylene tubes.[8] Standard polypropylene or glass tubes can lead to significant peptide loss due to surface adsorption.
Avoid Frost-Free Freezers: Do not store peptide solutions in frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide stability.
Q4: My experimental results are inconsistent. Could my Kaliotoxin (1-37) be degrading? How can I troubleshoot this?
A4: Inconsistent results are a common sign of peptide degradation. Here’s a troubleshooting guide to help you identify and resolve the issue.
dot
graph TD;
subgraph "Troubleshooting Workflow"
A[Inconsistent Experimental Results] --> B{Check Peptide Handling};
B --> C[Review Reconstitution Protocol];
B --> D[Verify Storage Conditions];
B --> E[Assess Experimental Buffer];
C --> F[Used correct solvent and pH?];
D --> G[Aliquoted? Stored at -80°C?];
E --> H[Buffer pH optimal? Any interfering substances?];
F --> I{If no, reprepare fresh stock};
G --> I;
H --> I;
I --> J[Re-run Experiment];
J --> K{Consistent Results?};
K -- Yes --> L[Problem Solved];
K -- No --> M[Consider Other Experimental Variables];
end
end
Troubleshooting inconsistent results with Kaliotoxin (1-37).
Troubleshooting Checklist:
Review Your Reconstitution and Storage Practices:
Did you allow the lyophilized peptide to equilibrate to room temperature before opening?
Did you use a recommended buffer at a slightly acidic pH?
Did you avoid vigorous shaking during dissolution?
Are your stock solutions aliquoted and stored at -80°C in low-binding tubes?
How many times has the working aliquot been freeze-thawed? If more than once, prepare a fresh aliquot.
Evaluate Your Experimental Buffer:
What is the pH of your final assay buffer? If it is neutral or alkaline, the peptide may be deamidating during the experiment. While Kaliotoxin's close homolog, Charybdotoxin, is reportedly stable at a range of pH values, prolonged exposure to alkaline conditions should be avoided.[9]
Does your buffer contain any components that could promote degradation, such as metal ions?
Consider Adsorption:
Are you using low-binding pipette tips and plates for your experiments, especially when working with low concentrations of the peptide?
Including a small amount of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in your final assay buffer can help to block non-specific binding sites on labware.
Prepare a Fresh Stock Solution: If you suspect degradation, the most reliable solution is to discard your current stock and prepare a fresh solution from a new vial of lyophilized Kaliotoxin (1-37), carefully following the recommended protocols.
Q5: Should I be concerned about methionine oxidation, and are there any specific preventative measures I can take?
A5: Yes, methionine oxidation is a valid concern for Kaliotoxin (1-37) due to the presence of two methionine residues in its sequence. Oxidation can lead to the formation of methionine sulfoxide, which may alter the peptide's structure and function.
Preventative Measures for Methionine Oxidation:
Minimize Oxygen Exposure: When preparing and handling solutions, work efficiently to minimize the time they are exposed to air. For long-term storage of lyophilized peptide, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Use High-Purity Water and Buffers: Ensure that your water and buffer reagents are free from oxidizing contaminants, such as trace metal ions.
Consider Antioxidants: For sensitive applications or long-term experiments, you can include a small amount of a water-soluble antioxidant in your buffer. A common and effective choice is to add free L-methionine at a concentration of 0.01% to 0.1%. The free L-methionine will act as a scavenger, being preferentially oxidized over the methionine residues within the Kaliotoxin peptide.
Q6: Is it necessary to use protease inhibitors with synthetic Kaliotoxin (1-37)?
A6: For a high-purity synthetic peptide like Kaliotoxin (1-37), the risk of degradation by co-purified proteases is negligible. The primary risk of proteolytic degradation comes from microbial contamination of your solutions. Therefore, the most effective preventative measure is to maintain sterile technique throughout your experimental workflow:
Use sterile buffers and pipette tips.
Work in a clean environment, such as a laminar flow hood, when preparing stock solutions.
Filter-sterilize your final working solutions if they are to be used for several hours at room temperature or 4°C.
The addition of a broad-spectrum protease inhibitor cocktail is generally not necessary and could potentially interfere with your assay.
By adhering to these guidelines, you can significantly enhance the stability and reproducibility of your experiments with Kaliotoxin (1-37), ensuring that you are working with a fully active and reliable tool for your research.
References
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
PeptaNova GmbH. (n.d.). Kaliotoxin (1-37). Retrieved from [Link]
Romieu, A., et al. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? FEBS Letters, 335(2), 243-246.
Rehm, H., & Lazdunski, M. (1988). Purification and subunit structure of a putative K+-channel protein identified by its binding properties for dendrotoxin I. Proceedings of the National Academy of Sciences, 85(13), 4919-4923.
Wikipedia. (n.d.). Kaliotoxin. Retrieved from [Link]
Miller, C., Moczydlowski, E., Latorre, R., & Phillips, M. (1985). Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel.
Wu, B., et al. (2020). Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures. British Journal of Pharmacology, 177(14), 3246-3263.
Wikipedia. (n.d.). Charybdotoxin. Retrieved from [Link]
Smith, L. A., et al. (1986). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. Biochemistry, 25(22), 6932-6939.
Candia, S., Garcia, M. L., & Latorre, R. (1992). Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel. Biophysical Journal, 63(2), 583-590.
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255.
Candia, S., et al. (1992). Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel. The Journal of general physiology, 100(5), 815–836.
News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]
Brenner, R., et al. (2014). Current understanding of iberiotoxin-resistant BK channels in the nervous system. Journal of Neuroscience, 34(42), 13917-13925.
Majumder, A., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics: X, 10, 100385.
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
Miller, C. (1985). Charybdotoxin, a Protein Inhibitor of Single Ca2+-activated K+ Channels From Mammalian Skeletal Muscle.
Majewski, M. W., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2573-2582.
Tonevitsky, A. G., & Agapov, I. I. (1987). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. FEBS letters, 215(1), 155-159.
Arrow@TU Dublin. (n.d.). Avoiding Proteolysis During Protein Purification. Retrieved from [Link]
Reddit. (2026). Clearing Up Peptide Reconstitution Myths: pH, Stability, and Diluent Choice. Retrieved from [Link]
bioRxiv. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. Retrieved from [Link]
Fernández, I., et al. (1994). Kaliotoxin (1-37) shows structural differences with related potassium channel blockers. Biochemistry, 33(47), 14256-14263.
MDPI. (2025). Activity of Potassium Channel BmK-NSPK Inhibitor Regulated by Basic Amino Acid Residues: Novel Insight into the Diverse Peptide Pharmacology. Retrieved from [Link]
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]
Arrow@TU Dublin. (n.d.). Approaches to Avoid Proteolysis During Protein Expression and Purification. Retrieved from [Link]
MDPI. (2023). Interactions of the Kv1.1 Channel with Peptide Pore Blockers: A Fluorescent Analysis on Mammalian Cells. Retrieved from [Link]
Proceedings of the National Academy of Sciences. (2009). A designer ligand specific for Kv1.3 channels from a scorpion neurotoxin-based library. Retrieved from [Link]
The American Journal of Clinical Nutrition. (2018). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples. Retrieved from [Link]
ResearchGate. (2025). The Scorpion Toxin Tf2 from Tityus fasciolatus Promotes Nav1.3 Opening. Retrieved from [Link]
Foods. (2021). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Retrieved from [Link]
ResearchGate. (2025). Scorpion (Hottentotta tamulus) venom pre-exposure delays functional recovery in mice following peripheral nerve injury. Retrieved from [Link]
Improving seal resistance in KALIOTOXIN (1-37) experiments
Technical Support Center: Kaliotoxin (1-37) Experiments A Senior Application Scientist's Guide to Achieving High-Resistance Seals for Kv1.3 Recordings Welcome to the technical support center for researchers utilizing Kal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Kaliotoxin (1-37) Experiments
A Senior Application Scientist's Guide to Achieving High-Resistance Seals for Kv1.3 Recordings
Welcome to the technical support center for researchers utilizing Kaliotoxin (1-37) to study the voltage-gated potassium channel Kv1.3. This guide is designed to provide in-depth, practical solutions to one of the most common and critical hurdles in patch-clamp electrophysiology: achieving a stable, high-resistance seal. Authored from the perspective of a seasoned application scientist, this resource goes beyond simple steps to explain the underlying principles, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is seal resistance and why is it so critical for Kaliotoxin experiments?
A: Seal resistance refers to the electrical resistance of the connection between the cell membrane and the tip of the glass micropipette. A high-resistance seal, often called a "giga-seal" (≥ 1 Giga-ohm, GΩ), is fundamental for high-quality patch-clamp recordings.[1][2]
Causality: A tight seal electrically isolates the small patch of membrane under the pipette from the rest of the bath solution.[3] This isolation is crucial for two reasons:
High Signal-to-Noise Ratio: It minimizes the leakage current, which is a major source of electrical noise. Without a giga-seal, the tiny currents flowing through a single Kv1.3 channel (in the picoampere range) would be completely obscured by this noise.
Voltage Control: It allows the amplifier to accurately "clamp" or control the voltage across the membrane patch, which is essential for studying voltage-gated channels like Kv1.3.[4]
When applying Kaliotoxin (KTX), a potent blocker of Kv1.3, a stable giga-seal ensures that any observed changes in current are due to the toxin's effect on the channels, not due to a deteriorating seal.
Q2: Could Kaliotoxin (1-37) itself interfere with seal formation?
A: While there is no direct evidence to suggest that Kaliotoxin, a 37-amino acid peptide, actively disrupts membrane integrity, peptide toxins can sometimes present challenges. Peptides can be "sticky" and may adsorb to the glass pipette or the cell membrane. While KTX's primary action is pore-blocking, it's a prudent practice to establish a stable, high-quality giga-seal before introducing the toxin into the perfusion system. This ensures that the baseline recording is robust and that any subsequent instability can be confidently attributed to factors other than the initial seal quality.
Q3: What is the ideal pipette resistance for studying Kv1.3 channels?
A: For whole-cell recordings on cultured cells (like HEK or CHO cells) expressing Kv1.3, a pipette resistance of 3-7 MΩ is generally recommended.[4]
Expert Insight: Pipettes with lower resistance (<3 MΩ) have larger tip openings. While this can make it easier to break into the cell (achieve whole-cell configuration), the larger opening makes it significantly harder to form a giga-seal. Conversely, pipettes with very high resistance (>8 MΩ) have very fine tips, which can make it difficult to rupture the membrane patch without getting clogged and can introduce higher series resistance, compromising the quality of your voltage clamp.[4][5]
Troubleshooting Guide: From Preparation to a Stable Giga-Seal
Achieving a giga-seal is a process. If you are facing difficulties, systematically evaluate each stage of your workflow. An unstable or low-resistance seal is often a symptom of a problem that occurred long before the pipette touched the cell.
Phase 1: Foundational Preparations - The Source of Most Failures
1. Cell Culture Health is Non-Negotiable
Unhealthy or overly confluent cells are a primary cause of sealing problems.[6][7]
The "Why": Healthy cells have a smooth, intact plasma membrane with the right fluidity and cytoskeletal tension. Stressed or dying cells often have blebbing membranes or altered surface properties that prevent the intimate glass-membrane contact required for a giga-seal.
Protocol:
Passaging: Subculture your cells when they reach 70-80% confluency. Overgrown cultures are stressed.
Media: Use pre-warmed, fresh culture medium.[8] Ensure all solutions are sterile-filtered (0.22 µm filter).[9]
Observation: Before patching, visually inspect the cells. They should appear bright, well-attached (for adherent lines), and have smooth, defined borders. Avoid cells that are rounded-up, dim, or granular.
2. Solution Integrity
Your intracellular (pipette) and extracellular (bath) solutions must be pristine and correctly formulated.
The "Why": Particulates can clog the pipette tip, preventing a clean contact with the cell. Mismatched osmolarity can cause the cell to swell or shrink, placing stress on the membrane and making a stable seal impossible.
Best Practices:
Filtration: Filter all solutions on the day of the experiment using a 0.22 µm syringe filter.
Osmolarity: A common and effective strategy is to have the internal (pipette) solution be slightly hypo-osmotic (10-15 mOsm lower) compared to the external solution.[6][10] This slight osmotic gradient helps the cell membrane press gently against the pipette tip, facilitating seal formation.
pH & Storage: Verify the pH of your buffers. Store stock solutions in aliquots to prevent contamination and degradation.
Solution Parameter
Typical Value (External)
Typical Value (Internal)
Rationale
Osmolarity
~310-315 mOsm
~290-300 mOsm
Promotes membrane apposition to the pipette tip.[6][11]
pH
7.3 - 7.4
7.2 - 7.3
Maintains physiological viability.
Filtration
0.22 µm Filter
0.22 µm Filter
Removes particulates that can clog the pipette.
3. Micropipette Fabrication: The Art and Science of Glass
The quality of your micropipette tip is arguably the most critical physical factor for achieving a giga-seal.
The "Why": A rough, jagged pipette tip will not form a seamless, tight junction with the fluid cell membrane, leading to current leakage.[12] Fire-polishing smooths the tip at a microscopic level, creating a clean, uniform surface ideal for sealing.[6][10]
Detailed Protocol: Micropipette Fire-Polishing
Pulling: Use a high-quality pipette puller (e.g., Sutter Instruments Model P-97 or P-1000) and borosilicate glass capillaries. Develop a consistent pulling program that yields pipettes in your target resistance range (3-7 MΩ).
Polishing Setup: Mount the pulled pipette onto a microforge.
Heating Element: Approach the pipette tip towards the heated platinum filament, viewing it through the microscope.
The Polish: Briefly and carefully bring the tip close to the filament. You should see the tip slightly melt and round off. This process should take only a fraction of a second. Over-polishing will blunt the tip and increase its resistance too much; under-polishing will leave it rough.
Verification: After polishing, the tip opening should appear slightly smaller and have a smooth, rounded edge. Practice is key to mastering this step.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow for achieving a giga-seal and a logical troubleshooting process for when issues arise.
Caption: Standard workflow for achieving a giga-seal.
Caption: Troubleshooting guide for low or unstable seal resistance.
Phase 2: The Approach and Seal Formation
1. The Approach: Positive Pressure is Your Shield
Always maintain a slight positive pressure inside the pipette as you navigate through the bath solution towards the cell.[4][13]
The "Why": This creates a gentle outflow of solution from the pipette tip, acting as a shield that pushes away any microscopic debris or dead cells floating in the bath. Without it, your perfectly polished tip can become fouled before it ever touches the target cell.
Protocol:
After filling the pipette, apply positive pressure using a syringe or mouth tube. You should see a slight disturbance in the bath solution under the microscope as you lower the pipette.
Maintain this pressure as you approach your chosen cell.
When the pipette tip visibly causes a slight dimple on the cell surface, you have made contact. Release the positive pressure immediately.[11]
2. Forming the Seal: The Gentle Touch
Seal formation should be a gentle and gradual process.
The "Why": Aggressive, strong suction will simply rupture the membrane patch or pull a large plug of the membrane into the pipette, neither of which is conducive to a giga-seal.[5] The goal is to coax the membrane to adhere to the glass.
Protocol:
Once positive pressure is released, the resistance should increase slightly (e.g., from 5 MΩ to 10-20 MΩ).
Apply very gentle, continuous suction. The resistance should begin to climb steadily.
Many electrophysiologists stop applying suction once the resistance passes ~100 MΩ and allow the seal to "spontaneously" form the rest of the way to >1 GΩ.[6]
If the resistance stalls, you can apply another brief, gentle pulse of suction. Be patient.
3. Maintaining the Seal During KTX Application
A stable giga-seal can still be lost due to mechanical instability.
The "Why": The giga-seal is a physical interaction that is incredibly strong but also sensitive to mechanical shear or vibration.
Best Practices:
Perfusion System: Ensure your perfusion inflow and outflow are smooth and not directed straight at the patched cell. A turbulent flow can easily disrupt the seal.[7] A perfusion speed of less than 2 mL/min is often recommended.[4]
Vibration Isolation: Perform experiments on an anti-vibration table. Avoid bumping the table or equipment during recording.
By systematically addressing each of these areas—from cell culture to the final perfusion—you will dramatically increase your success rate in achieving the stable, high-resistance seals necessary for high-fidelity recordings of Kaliotoxin's effects on Kv1.3 channels.
References
The Effect of Pipette Tip Roughness on Giga-seal Formation. (2009). World Congress on Engineering.
Various Authors. (2020). Unable to form Gigaseal during whole-cell patch clamp of primary cell-culture cells from rat's DRGs, Any ideas on how can I solve this?
Py, C. et al. (2012). Culturing and Electrophysiology of Cells on NRCC Patch-clamp Chips. Journal of Visualized Experiments.
Malboubi, M. et al. (2009).
Malboubi, M. (2011). Study of gigaseal formation in patch clamping using nanotechnology. University of Birmingham Research Archive.
Ye, B. et al. (2018). Toxins Targeting the KV1.
Various Authors. (2022). How to get better gigaseals and more easily?
Wisedchaisri, G. et al. (2023). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. bioRxiv.
Mouhat, S. et al. (2005). A new Kaliotoxin selective towards Kv1.3 and Kv1.2 but not Kv1.1 channels expressed in oocytes. Biochemical Journal.
Meziane, H. et al. (2001). Kaliotoxin, a Kv1.1 and Kv1.
Various Authors. (2016). About patch clamp , while I have giga seal , the resistance fluctuates and sometimes go down to 600 M , how to control that and to make it stable ?
Various Authors. (2013). Sometimes I have a good Giga seal but I can not break into the cell whatever negative pressure I apply?
Hodgson, C. et al. (n.d.). Seal resistance in automated patch clamp experiments. Metrion Biosciences.
Purtell, K. et al. (2023). Reducing agents facilitate membrane patch seal integrity and longevity. bioRxiv.
Patch-Clamp Recording Protocol.
Cell Culture Protocols. Cell Biologics Inc.
Various Authors. (2019).
Penner, R. (1995). A Practical Guide to Patch Clamping. In Single-Channel Recording (2nd ed.). Plenum Press.
Simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. (n.d.). Protocol File.
Technical Support Center: Kaliotoxin (1-37) Experimental Guide
Current Status: Online Operator: Senior Application Scientist (Neuroscience & Ion Channel Division) Topic: Troubleshooting Unexpected Results with Kaliotoxin (1-37) Core Directive & Scope You are likely here because your...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist (Neuroscience & Ion Channel Division)
Topic: Troubleshooting Unexpected Results with Kaliotoxin (1-37)
Core Directive & Scope
You are likely here because your electrophysiology data isn't matching the literature, or your assay sensitivity has drifted. Kaliotoxin (KTX) 1-37 is a robust but nuanced peptide. It is not a small molecule; it is a 37-residue, disulfide-bridged peptide that behaves like a "molecular cork."
The Golden Rule of KTX: If your IC50 is shifting by orders of magnitude (e.g., from nM to µM), the problem is rarely the channel—it is almost always peptide handling (adsorption) or oxidation .
This guide addresses the three most common failure modes:
Loss of Potency (The "Sticky Peptide" Problem)
Selectivity Bleed (The Kv1.1/Kv1.2 Overlap)
Incomplete Block/Washout ( Biophysical Anomalies)
Troubleshooting Module: Loss of Potency
Symptom: "I am applying 10 nM KTX, but I see little to no block of Kv1.3 currents. Literature says IC50 is ~0.1 nM. Is the batch bad?"
Diagnosis: The peptide has likely adsorbed to your tubing, tips, or perfusion system before reaching the cell. KTX is highly basic (positively charged) and contains hydrophobic patches that bind aggressively to plastic surfaces.
The "Low-Loss" Reconstitution Protocol
Do not treat KTX like a salt. Follow this strict reconstitution workflow to ensure the concentration in the vial matches the concentration at the cell membrane.
Step-by-Step Protocol:
Initial Stock (High Conc.):
Centrifuge the vial before opening to settle the lyophilized powder.
Dissolve in sterile distilled water or 100 mM NaCl to a concentration of 100 µM to 1 mM .
Crucial: Do not vortex. Vortexing creates shear stress that can damage peptides. Pipette gently up and down.
Storage: Aliquot this stock into low-bind tubes (2-5 µL each) and store at -20°C.
Working Solution (The BSA Rule):
When diluting to your working concentration (e.g., 1 nM - 100 nM), you MUST use a carrier protein.
Buffer: Extracellular recording solution + 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).
Mechanism:[1][2][3] Albumin coats the hydrophobic sites on the plasticware, preventing KTX from sticking. Without BSA, a "1 nM" solution may actually be 0.01 nM by the time it reaches the bath.
Visual Workflow: Preventing Peptide Loss
Figure 1: Critical reconstitution workflow emphasizing the addition of BSA at the working dilution step to prevent adsorption.
Symptom: "I'm using KTX to isolate Kv1.3 currents, but my 'resistant' current looks smaller than expected. Is it hitting other channels?"
Diagnosis: You have exceeded the Selectivity Window . While KTX is often marketed as a Kv1.3 blocker, it is not perfectly selective. It is a potent Kv1.1 blocker and will hit Kv1.2 at higher concentrations.
The Selectivity Threshold Table
Use the table below to calibrate your concentration. If you use 100 nM, you are no longer studying Kv1.3 specifically; you are blocking the entire Kv1 family.
Major Overlap. Only ~10x selectivity window vs Kv1.3.
Kv1.2
~25 nM - 100 nM
Lower affinity, but blocked at high doses.
Kv1.6
~60 nM
Weak block.
KCa3.1 (IK)
No Effect
Distinct from charybdotoxin (which blocks IK).
Technical Insight:
KTX (1-37) shares high homology with Charybdotoxin (CTX) but lacks the ability to block BK channels (KCa1.1). However, the distinction between Kv1.1 and Kv1.3 is narrow.
Recommendation: To claim Kv1.3 specificity, you must titrate carefully between 0.1 nM and 1 nM . Above 5 nM, assume Kv1.1 inhibition.
Symptom: "The block is developing too slowly," or "I cannot wash out the toxin."
Diagnosis:
Slow Onset: Perfusion rate is too slow, or the "Dead Volume" in your manifold is high. KTX has a fast association rate (
), so slow block usually means slow delivery.
Washout Hysteresis: KTX is a "sticky" pore blocker. High-affinity binding means the dissociation rate (
) is slow.
Mechanism of Action & Washout Protocol
KTX functions as a Pore Blocker . It binds to the extracellular vestibule of the channel.[8] The critical residue Lysine 27 (Lys27) projects directly into the selectivity filter, physically occluding ion flow.
Visualizing the Block:
Figure 2: The pore-blocking mechanism of Kaliotoxin. Lys27 is the functional "cork" that stops potassium flow.
The "Pulse-Purge" Washout Technique:
Because the affinity is high (pM range), passive washout is slow.
Continuous Flow: Increase perfusion rate to >2 mL/min.
Depolarizing Pulses: Some researchers report that repeated depolarizing pulses can slightly destabilize the toxin-channel complex (though KTX is generally state-independent, electrostatic repulsion from K+ efflux can aid dissociation).
Expectation Management: A complete washout of 10 nM KTX may take >20 minutes. If you need faster reversibility for a screen, consider using a lower affinity analog or a small molecule blocker.
FAQ: Storage & Stability
Q: My KTX has been in the fridge (4°C) for 2 weeks. Is it still good?A:Risky. KTX contains Methionine (Met) and Cysteine (Cys) residues. While the disulfide bonds (C8-C28, C14-C33, C18-C35) stabilize the structure, the Methionines are susceptible to oxidation to sulfoxides, which can reduce potency.
Rule: Always store lyophilized at -20°C. Once reconstituted, use aliquots immediately. Do not re-freeze aliquots.
Q: Can I use plastic or glass?A:Glass is dangerous for low concentrations due to surface adsorption (unless silanized). Polypropylene (standard Eppendorf tubes) is preferred, provided you use the BSA carrier method described in Module 2.
References
Crest, M., et al. (1992). "Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom." Journal of Biological Chemistry.
Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology.
Garcia, M.L., et al. (1998). "Purification and characterization of three inhibitors of voltage-dependent K+ channels from Leiurus quinquestriatus var. hebraeus venom." Biochemistry. (Foundational context on Scorpion Toxin handling).
Guide to Pharmacology. "Kv1.3 Channel Blockers and Physiology." IUPHAR/BPS.
Technical Support Center: Non-Specific Binding of KALIOTOXIN (1-37)
Executive Summary: The "Sticky" Science of Kaliotoxin Kaliotoxin (1-37) (KTX) is a 37-amino acid peptide originally isolated from the scorpion Androctonus mauretanicus.[1] While it is a potent blocker of Kv1.3 and Kv1.1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sticky" Science of Kaliotoxin
Kaliotoxin (1-37) (KTX) is a 37-amino acid peptide originally isolated from the scorpion Androctonus mauretanicus.[1] While it is a potent blocker of Kv1.3 and Kv1.1 potassium channels, its physicochemical properties make it notoriously difficult to handle.
The Core Problem: KTX is highly basic (cationic) and amphipathic .
Electrostatics: Its high isoelectric point (pI > 9) means it carries a net positive charge at physiological pH (7.4), causing it to adhere avidly to negatively charged surfaces like glass, standard polystyrene, and filtration membranes.
Hydrophobicity: Despite being water-soluble, it contains hydrophobic patches that drive adsorption to plastic tubing and vessel walls.
If unaddressed, these factors lead to non-specific binding (NSB) , resulting in:
False Negatives: Actual toxin concentration in the bath is lower than calculated due to loss to tubing.
High Background: In binding assays, radiolabeled toxin sticks to filters, masking the specific signal.
Inconsistent IC50s: Variability between replicates due to erratic adsorption.
Q: I am seeing high background noise in my [125I]-KTX binding assays using GF/B or GF/C filters. How do I reduce this?
A: The background is likely due to the cationic KTX sticking to the negatively charged glass fiber filters. You must block these electrostatic interactions using a polycationic pretreatment.
The Fix: Polyethyleneimine (PEI) Pre-coating.
Mechanism: PEI is a polycation. Soaking filters in PEI occupies the anionic sites on the glass fibers, repelling the positively charged KTX.
Protocol: Soak filters in 0.3% to 0.5% (v/v) PEI for at least 1–2 hours (or overnight at 4°C) prior to use.
Critical Step: Wash the filters with ice-cold wash buffer immediately before filtration to remove excess unbound PEI, which could otherwise interact with the receptor.
Q: My specific binding signal is low. Could the wash buffer be stripping the toxin?
A: Yes. KTX has a fast dissociation rate (
) compared to some other toxins.
Optimization: Ensure your wash buffer contains 0.1% BSA (Bovine Serum Albumin) and roughly 150 mM NaCl .
Why BSA? It prevents re-adsorption of the dissociated toxin to the filter during the wash.
Why NaCl? Ionic strength maintains the specific hydrophobic interactions while shielding non-specific electrostatic attractions.
Action: Keep wash times short (<10 seconds total) and use ice-cold buffer (0–4°C) to slow the dissociation kinetics (
Q: My IC50 values for Kv1.3 inhibition are shifting (e.g., 10 nM today, 50 nM tomorrow). I suspect I'm losing toxin in the perfusion system. How do I prevent this?
A: You are likely experiencing "tubing depletion." Pure peptide solutions in saline will coat the inside of your perfusion tubing (Tygon, PTFE, or polyethylene) within minutes, drastically reducing the effective concentration reaching the cell.
The Fix: The "Sacrificial Protein" Strategy.
Add Carrier Protein: Always prepare KTX working solutions in a buffer containing 0.1% BSA (or 0.1% HSA).
Mechanism:[2][3] Albumin is present in high molar excess (µM range) compared to the toxin (nM range). It saturates the nonspecific binding sites on the plastic, leaving the KTX free in solution.
Pre-conditioning: Run the BSA-containing buffer through your perfusion lines for 5–10 minutes before loading the toxin.
Material Switch: Where possible, use silanized glass or low-bind polypropylene reservoirs instead of standard polystyrene.
Category C: Storage & Handling[4][5][6]
Q: Can I store KTX (1-37) in solution at -20°C?
A: Yes, but only under specific conditions.
Avoid: Storing low concentrations (<1 µM) in pure water or saline. The peptide will be lost to the vial walls.
Protocol:
Reconstitute the lyophilized powder in a buffer with pH 5–6 (slightly acidic pH improves stability).
Aliquot into siliconized or low-bind microcentrifuge tubes.
Flash freeze.
Do not subject to repeated freeze-thaw cycles.[4][5][6][7]
Visualizing the NSB Mechanism & Solution
The following diagram illustrates the mechanistic pathway of Non-Specific Binding and the critical control points (CCPs) to intervene.
Caption: Mechanistic flow of Kaliotoxin adsorption and the specific interventions (PEI for charge masking, BSA for surface saturation) required to restore experimental integrity.
Standardized Protocols
Protocol A: Filter Pretreatment for Radioligand Binding
Use this for [125I]-KTX binding assays to Kv1.3.
Preparation: Prepare a 0.3% Polyethyleneimine (PEI) solution in distilled water. (Note: PEI is viscous; stir extensively to dissolve).
Soaking: Submerge GF/B or GF/C glass fiber filters in the PEI solution.
Incubation: Incubate for 2 hours at 4°C .
Assembly: Place filters into the vacuum manifold.
Wash: Wash filters twice with ice-cold binding buffer (containing 0.1% BSA) immediately before applying the sample. This prevents free PEI from interfering with the assay.
Protocol B: Low-Adsorption Perfusion Setup
Use this for Patch Clamp or TEVC experiments.
Component
Recommendation
Reason
Tubing
PTFE (Teflon) or PEEK
Lower protein adsorption than standard Tygon/PVC.
Reservoir
Silanized Glass or Low-Bind Plastic
Prevents KTX loss during the experiment.
Carrier
0.1% BSA (IgG-free)
"Sacrificial" protein to coat walls; IgG-free avoids immune cross-reactivity.
Flow Rate
Optimized (e.g., 1–2 mL/min)
Faster flow minimizes contact time with tubing walls.
Comparison of Blocking Agents
Choose the right blocking agent based on your assay type.
Blocking Agent
Primary Mechanism
Best For
Contraindications
BSA (0.1%)
Hydrophobic saturation
Electrophysiology, Storage, Wash Buffers
Avoid in assays detecting albumin; use IgG-free if using antibodies.
PEI (0.3-0.5%)
Cationic charge masking
Radioligand Binding (Filters)
Do not use in cell culture media (cytotoxic at high conc).
Tween-20 (0.05%)
Surfactant / Hydrophobic disruption
SPR (Surface Plasmon Resonance)
Can disrupt lipid bilayers; avoid in patch clamp/whole-cell assays.
High Salt (>150mM)
Ionic shielding
Reducing background in wash steps
High salt alters channel gating; use only in wash steps, not recording.
References
Takimoto, K., et al. (2009). A designer ligand specific for Kv1.3 channels from a scorpion neurotoxin-based library. PNAS. Retrieved from [Link]
Garcia, M.L., et al. (1993). Purification and characterization of three inhibitors of voltage-dependent K+ channels from Leiurus quinquestriatus var. hebraeus venom. Biochemistry. (Establishes standard protocols for scorpion toxin binding assays).
Alomone Labs. (n.d.). Peptide Handling and Storage Guidelines. Retrieved from [Link]
Crest, M., et al. (1994). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. J Biol Chem. Retrieved from [Link]
Cross-reactivity of KALIOTOXIN (1-37) with different potassium channels
This guide provides a technical analysis of Kaliotoxin (1-37), focusing on its cross-reactivity profile, mechanistic basis, and experimental utility in distinguishing potassium channel subtypes. Executive Analysis Kaliot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of Kaliotoxin (1-37), focusing on its cross-reactivity profile, mechanistic basis, and experimental utility in distinguishing potassium channel subtypes.
Executive Analysis
Kaliotoxin (1-37) (KTX) is a peptide neurotoxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus.[1] It is a high-affinity pore blocker of the voltage-gated potassium channel Kv1.3 .[2][3][4]
For researchers, the primary utility of KTX lies in its selectivity profile relative to calcium-activated potassium channels (KCa) . Unlike its structural homolog Charybdotoxin (ChTX), KTX displays a marked preference for Kv1.3 over intermediate-conductance KCa3.1 (IK1) channels. This makes KTX an indispensable tool for isolating voltage-gated currents in T-lymphocytes and other cells where Kv1.3 and KCa3.1 are co-expressed.
However, KTX is not specific to Kv1.3 within the Kv1 family.[3] It exhibits significant cross-reactivity with Kv1.1 and Kv1.2 , a factor that must be controlled for in neuronal studies.
Pharmacological Profile & Cross-Reactivity
KTX functions as a gating modifier and pore blocker.[2] It binds to the extracellular vestibule of the channel, physically occluding the ion conduction pathway.
Quantitative Affinity Data
The following table summarizes the inhibitory constants (
or ) of KTX (1-37) across relevant channel subtypes.
Channel Subtype
Common Name
Affinity ( / )
Interaction Type
Notes
Kv1.3
Shaker-related
~ 0.02 – 5 nM
High-Affinity Block
Primary target. Block is voltage-independent but state-dependent.
Kv1.1
Shaker-related
~ 2 – 10 nM
Cross-Reactive Block
Significant off-target effect. KTX cannot distinguish Kv1.3 from Kv1.1 pharmacologically.[5]
Kv1.2
Shaker-related
~ 2 – 50 nM
Cross-Reactive Block
Potency varies by expression system, but generally considered a blocker.
KCa1.1
BK / Maxi-K
~ 20 – 100 nM
Moderate/Low Block
KTX blocks neuronal BK channels but is often less potent than on Kv1.3.
KCa3.1
IK1 / SK4
> 1 µM
No Effect
Critical Distinction: KTX does not block KCa3.1 at physiological concentrations.
Structural Basis of Selectivity
The high affinity of KTX for Kv1.3 is driven by a rigid
-helical/-sheet scaffold stabilized by three disulfide bridges.
The Critical Residue:Lysine 27 (Lys27) .[6] This residue protrudes from the toxin's interaction surface and inserts directly into the channel's selectivity filter, mimicking a
ion.
The "Dyad": The interaction is stabilized by a hydrophobic residue (often Phe or Tyr) near Lys27 that interacts with the channel's turret region.
Selectivity Determinants: The inability of KTX to block KCa3.1 (unlike Charybdotoxin) is attributed to subtle steric clashes in the turret loops of KCa3.1 that prevent the KTX scaffold from docking effectively, despite the conserved pore structure.
Comparative Guide: KTX vs. Alternatives
Selecting the right toxin depends on the specific channel background of your cell model.
Scenario A: Immune Cells (T-Cells / Microglia)
Challenge: Differentiating Kv1.3 (voltage-gated) from KCa3.1 (calcium-activated).
Comparison: ChTX blocks both Kv1.3 and KCa3.1 with high affinity.
Recommendation: Use Kaliotoxin .[1][2][6][8] By applying KTX, you selectively inhibit the Kv1.3 component.[2][5][6][9] The remaining current (if any) is likely KCa3.1.
Protocol Tip: Use ChTX subsequently to block the remaining KCa3.1 current to confirm identity.
Scenario B: Neuronal Tissue (Brain Slices)
Challenge: Distinguishing Kv1.3 from Kv1.1 or Kv1.2.
Alternative:Margatoxin (MgTX) or ShK-Dap22 .
Comparison:
Margatoxin: Like KTX, MgTX blocks Kv1.3 (
~1 pM) but also potently blocks Kv1.2 ( ~6 pM) and Kv1.[3]1. It does not solve the Kv1.x cross-reactivity problem.
ShK-Dap22: A synthetic analog of ShK toxin. It is highly selective for Kv1.3 over Kv1.1 and Kv1.2 (
Recommendation: If Kv1.1/1.2 contamination is a concern, KTX is insufficient as a sole agent. Use ShK-Dap22 or combine KTX with specific Kv1.1/1.2 antibodies/inhibitors (e.g., Dendrotoxin-K for Kv1.1).
Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5% BSA (to prevent peptide adsorption to plastic).
Incubate 1 hour at room temperature.
Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash 3x with ice-cold buffer.
Analysis: Count radioactivity. Plot % Inhibition vs. Log[KTX]. Calculate
using the Cheng-Prusoff equation.
Visualizations
Diagram 1: Mechanism of Action (Pore Block)
This diagram illustrates the "Plug-in-Pore" mechanism where Lys27 occludes the ion path.
Caption: Schematic of the "Lysine Dyad" mechanism where KTX Lys27 physically obstructs the Kv1.3 selectivity filter.
Diagram 2: Toxin Selection Decision Tree
A logic flow for researchers to choose between KTX, ChTX, and MgTX based on target tissue.
Caption: Decision matrix for selecting Kaliotoxin versus alternative peptide toxins based on cellular context.
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry, 267(3), 1640-1647.
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology, 45(6), 1227-1234.
Wulff, H., et al. (2000). Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1: A potential immunosuppressant. Proceedings of the National Academy of Sciences, 97(14), 8151-8156.
Chandy, K. G., et al. (2004). K+ channels as targets for specific immunomodulation. Trends in Pharmacological Sciences, 25(5), 280-289.
Bartok, A., et al. (2014). Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels.[3] Toxicon, 87, 6-16.[3]
Comparative Structural Analysis: Kaliotoxin (1-37) vs. Kv Channel Blocker Analogs
This guide provides an in-depth structural and functional comparison of Kaliotoxin (KTX 1-37) against its primary analogs: Charybdotoxin (ChTX) , Agitoxin-2 (AgTX2) , and Iberiotoxin (IbTX) .[1] [1][2] Executive Summary:...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth structural and functional comparison of Kaliotoxin (KTX 1-37) against its primary analogs: Charybdotoxin (ChTX) , Agitoxin-2 (AgTX2) , and Iberiotoxin (IbTX) .[1]
[1][2]
Executive Summary: The Alpha-KTx Landscape
Kaliotoxin (KTX), isolated from the venom of the scorpion Androctonus mauretanicus, is a 37-residue peptide belonging to the
-KTx family. While it shares the conserved Cysteine-Stabilized -Helix/-Sheet (CS/) motif with related toxins, KTX is distinguished by its high selectivity for voltage-gated potassium channels (Kv1.1 and Kv1.3 ) and its notable lack of affinity for large-conductance -activated channels (BK or ), a target potently blocked by its homolog Charybdotoxin.[1]
This selectivity profile makes KTX a critical tool in immunological research, particularly for isolating the Kv1.3 current component in T-lymphocyte activation without confounding BK channel blockade.
Structural Homology & Divergence
The defining feature of the
-KTx family is the scaffold stabilized by three disulfide bridges. However, subtle variations in the amino acid sequence—specifically in the -turn and C-terminal regions—dictate channel selectivity.
Sequence Alignment Table
The following table highlights the critical residue differences. Note the conserved Cysteine pattern (C) and the "Functional Dyad" components (Lysine 27).[1]
Feature
Kaliotoxin (KTX 1-37)
Charybdotoxin (ChTX)
Iberiotoxin (IbTX)
Agitoxin-2 (AgTX2)
Length
37 AA
37 AA
37 AA
38 AA
Source
Androctonus mauretanicus
Leiurus quinquestriatus
Buthus tamulus
Leiurus quinquestriatus
Pore Blocker (Dyad)
Lys27
Lys27
Lys27
Lys27
Dyad Partner
Thr36 (Neutral/Polar)
Tyr36 (Aromatic)
Tyr36 (Aromatic)
Phe36 (Aromatic)
Helical Distortion
Pro12, Pro17 (Kinked)
Normal Helix
Normal Helix
Normal Helix
C-Terminus
Amidated
Amidated
Amidated
Amidated
The "Proline Kink" and Selectivity
Unlike ChTX, KTX contains Proline residues at positions 12 and 17.
Structural Impact: These prolines induce a kink in the
-helix and a distortion in the loop regions.
Functional Consequence: This distortion alters the spatial orientation of the critical Lys27 relative to the rest of the molecule. This geometric shift is hypothesized to prevent the "tight fit" required for BK channel blockade, while maintaining the geometry necessary to plug the extracellular vestibule of Kv1.3.
The Functional Dyad Modification
The "Functional Dyad" is a conserved mechanism where a Lysine residue plugs the ion pore, and a hydrophobic/aromatic residue interacts with the channel turrets.
In ChTX/IbTX: The dyad is Lys27 + Tyr36 . The bulky Tyr36 is essential for high-affinity binding to BK channels.
In KTX: The dyad is modified to Lys27 + Thr36 . The replacement of the aromatic Tyrosine with Threonine reduces hydrophobic interaction strength. This loss of hydrophobicity is a key determinant in KTX's inability to block BK channels.
Product Performance: Selectivity Profiles
The following data summarizes the inhibitory constants (
) derived from mammalian cell lines (e.g., CHO, HEK293) using whole-cell patch-clamp techniques.
Comparative Affinity Table (
values)
Target Channel
Kaliotoxin (KTX)
Charybdotoxin (ChTX)
Iberiotoxin (IbTX)
Agitoxin-2 (AgTX2)
Kv1.3 (T-cells)
0.6 – 2.0 nM
2.6 nM
> 1 M (No Effect)
0.05 – 0.2 nM
Kv1.1 (Neurons)
~ 2.0 – 10 nM
~ 5 nM
> 1 M
0.4 nM
Kv1.2
~ 100 nM
14 nM
> 1 M
0.5 nM
BK ()
> 500 nM (Resistant)
1 – 2 nM
~ 1 nM
> 1 M
Key Takeaway:
Use Kaliotoxin when you need to block Kv1.3/Kv1.1 but spare BK channels.
Use Iberiotoxin when you need to selectively block BK channels and spare Kv channels.
Use Agitoxin-2 for the highest potency against Kv1.3, provided BK selectivity is not a confounding factor.
Mechanistic Visualization
The following diagram illustrates the "Pore-Plugging" mechanism and the selectivity filter logic.
Caption: Mechanistic divergence between KTX and ChTX. The absence of the aromatic Tyr36 in KTX prevents stable interaction with the BK channel vestibule.
Experimental Protocols
To validate KTX activity, researchers typically employ whole-cell patch-clamp recording. Below is a self-validating protocol designed to ensure data integrity.
Protocol A: Validation of Kv1.3 Blockade (Whole-Cell Patch Clamp)
Objective: Determine the
of KTX on Kv1.3 channels expressed in HEK293 cells.
Preparation:
Internal Solution (Pipette): 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM
, pH 7.2. (Fluoride is used to improve seal stability).[1]
External Solution (Bath): 160 mM NaCl, 4.5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, pH 7.4.
Toxin Stock: Dissolve lyophilized KTX (1-37) in 0.1% BSA/PBS to 10
M stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Electrophysiology Workflow:
Step 1 (Giga-seal): Establish a Giga-ohm seal (>1 G
) and break in to achieve whole-cell configuration.[1]
Step 2 (Voltage Protocol): Hold membrane potential (
) at -80 mV . Apply depolarizing pulses to +40 mV for 200 ms every 10 seconds.
Step 3 (Baseline): Record stable peak current amplitudes for 2 minutes (Run-down check).
Step 4 (Perfusion): Perfuse KTX at increasing concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).[1] Allow 2-3 minutes per concentration for equilibrium.
Step 5 (Washout): Wash with toxin-free buffer.[1] Note that KTX washout is slow and often incomplete due to high affinity.
Objective: Verify the folding of synthetic KTX (CS
/ motif).
Method: 2D
H-NOESY Spectroscopy.
Marker: Look for NOE cross-peaks between the
-helix (residues 10-19) and the -sheet (residues 24-37).[1] The presence of these long-range interactions confirms the formation of the disulfide-stabilized core.
Synthesis & Storage Recommendations
Handling: KTX is a basic peptide (pI > 9).[1] It adheres to glass and plastic. Always use low-binding plasticware and include 0.1% BSA or HSA in dilution buffers to prevent surface adsorption.
Reconstitution: Reconstitute in water to 1 mg/mL, then dilute into buffer. Do not reconstitute directly in high-salt buffer as this can precipitate the peptide before it fully dissolves.
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca2+-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry, 267(3), 1640-1647.[1]
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology, 45(6), 1227-1234.[1]
Fernandez, I., et al. (1994). Solution structure of kaliotoxin (1-37).[1] Biochemistry, 33(47), 14256-14263.[1]
Garcia, M. L., et al. (1998). Purification and characterization of three inhibitors of voltage-gated K+ channels from Leiurus quinquestriatus var. hebraeus venom. Biochemistry, 37(16), 5599-5609.[1]
Lange, A., et al. (2006). Toxin-induced blockade of the Kv1.3 channel: The role of the functional dyad. Current Medicinal Chemistry, 13(21).[1]
Functional comparison of synthetic vs native KALIOTOXIN (1-37)
Topic: Functional comparison of synthetic vs native KALIOTOXIN (1-37) Content Type: Publish Comparison Guide A Technical Guide for Ion Channel Researchers Executive Summary: The Verdict For the purposes of high-throughpu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functional comparison of synthetic vs native KALIOTOXIN (1-37)
Content Type: Publish Comparison Guide
A Technical Guide for Ion Channel Researchers
Executive Summary: The Verdict
For the purposes of high-throughput screening, structural biology, and therapeutic development targeting Kv1.3 and Kv1.1 channels, Synthetic Kaliotoxin (KTX 1-37) is functionally equivalent to Native Kaliotoxin.
While native KTX purified from Androctonus mauretanicus venom set the historical benchmark, modern solid-phase peptide synthesis (SPPS) combined with directed oxidative folding yields a product that is chemically pure, structurally identical (homologous disulfide mapping), and equipotent in electrophysiological assays. The synthetic variant offers the distinct advantage of batch-to-batch consistency and freedom from venom-derived contaminants.
Molecular Specifications & Comparison
The following table contrasts the physicochemical properties of the native toxin against the research-grade synthetic standard.
Feature
Native Kaliotoxin (nKTX)
Synthetic Kaliotoxin (sKTX 1-37)
Source
Androctonus mauretanicus venom
Solid-Phase Peptide Synthesis (SPPS)
Sequence Length
38 residues (Full Native)*
37 residues (Functional Core)
Sequence
GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTPK
GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTP
Disulfide Bridges
3 (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35)
Identical (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35)
Molecular Weight
~4150 Da
4021.8 Da (Monoisotopic)
Purity
Variable (90-95% typical)
>98% (HPLC confirmed)
Counter-ion
Acetate/Formate (variable)
TFA (standard) or Acetate (custom)
> Expert Note on Sequence: Early characterization identified KTX as a 37-mer. Subsequent sequencing revealed a 38th residue (Lysine) at the C-terminus in the native peptide. However, the 1-37 truncated synthetic form retains full biological potency and is the industry standard for Kv1.3 blockade.
Functional Bioequivalence
Potency and Selectivity
Both forms act as pore-blocking toxins, physically occluding the ion conduction pathway of voltage-gated potassium channels.
Kv1.3 (Primary Target): Both nKTX and sKTX block Kv1.3 currents with high affinity.
Kd (Dissociation Constant): 20 pM – 2 nM (Dependent on expression system: Xenopus oocytes vs. Mammalian T-cells).
Mechanism: 1:1 stoichiometry; block is voltage-independent.
Kv1.1 (Secondary Target): Both forms show cross-reactivity.
Kd: ~10–50 nM.
Kv1.2: Weak blockade (Kd > 100 nM).
Mechanism of Action Diagram
The toxin inserts a specific lysine residue (Lys27) into the channel's selectivity filter, acting like a "cork in a bottle."
Figure 1: Mechanism of Kv1.3 blockade by Kaliotoxin. The critical interaction involves the insertion of Lys27 into the channel pore.
Technical Deep Dive: Synthesis & Folding Protocols
For researchers requiring custom synthesis or validating in-house production, the following protocols ensure the generation of bioactive, correctly folded sKTX.
A. Solid-Phase Peptide Synthesis (SPPS)
Chemistry: Fmoc/tBu strategy.
Resin:2-Chlorotrityl Chloride (for free C-term acid) or Rink Amide (if amidation is desired to mimic stability, though native is free acid).
Coupling Reagents: HBTU/DIEA or DIC/Oxyma (reduces racemization of Cys).
Step-by-Step Cleavage Cocktail:
Preparation: Cool reagents to 4°C.
Cocktail: TFA (94%) : Triisopropylsilane (TIS, 2.5%) : H2O (2.5%) : EDT (1.0%, optional for Met oxidation protection).
Incubation: 2–3 hours at room temperature.
Precipitation: Filter resin, drop filtrate into ice-cold diethyl ether. Centrifuge to pellet linear peptide.
B. Oxidative Folding (The Critical Step)
The linear peptide contains 6 cysteines that must form 3 specific disulfide bonds (C1-C5, C2-C6, C3-C4) to achieve the native "CS-alpha/beta" fold. Incorrect folding results in inactive "scrambled" isomers.
Optimized Folding Buffer:
Base: 0.1 M Tris-HCl, pH 7.8.
Redox Pair: 1 mM Reduced Glutathione (GSH) / 0.1 mM Oxidized Glutathione (GSSG).
Additives: 1 mM EDTA (prevents metal-catalyzed oxidation).
Concentration: Peptide concentration should be kept low (<0.1 mg/mL) to prevent intermolecular aggregation.
Duration: Stir at 4°C for 24–48 hours. Monitor by HPLC.
Figure 2: Oxidative folding workflow. Dilution and redox buffering are critical to favor intramolecular disulfide bond formation over aggregation.
Quality Control & Validation
To ensure the synthetic product is indistinguishable from the native:
High-Resolution Mass Spectrometry (HRMS):
Confirm monoisotopic mass matches theoretical (4021.8 Da).
Self-Validation: A mass shift of -6 Da from the linear form indicates the formation of 3 disulfide bonds (loss of 6 protons).
Disulfide Mapping (Tryptic Digest):
Digest sKTX with Trypsin.
Analyze fragments via LC-MS/MS.
Success Criteria: Identification of fragments linking Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35.
Functional Assay (Patch Clamp):
System: HEK293 cells stably expressing hKv1.3.
Protocol: Whole-cell voltage clamp. Depolarize from -80 mV to +40 mV.
Metric: Apply 10 nM sKTX. Current should be inhibited by >90% within 2 minutes.
References
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry, 267(3), 1640-1647. Link
Romi, R., et al. (1993). Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry, 268(35), 26302-26309. Link
Lange, A., et al. (2008). High-Resolution 3D Structure Determination of Kaliotoxin by Solid-State NMR Spectroscopy. Biophysical Journal, 94(1), 167–176. Link
Di, Z., et al. (2010). Total chemical synthesis and X-ray structure of kaliotoxin by racemic protein crystallography. Chemical Communications, 46, 8174-8176. Link
Altamirano, M. M., et al. (1999). Oxidative refolding chromatography: folding of the scorpion toxin Cn5.[1] Nature Biotechnology, 17, 187–191.[1] Link
A Senior Application Scientist's Guide to Competitive Binding Assays: Profiling Kaliotoxin (1-37) and Other Potassium Channel Ligands
For researchers, scientists, and drug development professionals navigating the complex landscape of potassium channel modulation, understanding the nuanced interactions of various ligands is paramount. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of potassium channel modulation, understanding the nuanced interactions of various ligands is paramount. This guide provides an in-depth technical comparison of Kaliotoxin (1-37) with other prominent potassium channel blockers, grounded in experimental data from competitive binding assays. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of binding affinities to empower your research and development endeavors.
The Central Role of Competitive Binding Assays in Potassium Channel Research
Competitive binding assays are a cornerstone of pharmacology and drug discovery, offering a robust method to determine the affinity and selectivity of unlabeled compounds for a specific receptor.[1][2][3] In the context of potassium channels, these assays are instrumental in characterizing novel modulators, elucidating structure-activity relationships, and screening for potential therapeutic candidates.
The principle is elegantly simple: a radiolabeled ligand with known affinity for the target receptor (in this case, a potassium channel) is incubated with the receptor preparation in the presence of a competing, unlabeled ligand. By measuring the displacement of the radiolabeled ligand by increasing concentrations of the unlabeled competitor, we can determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor. This data provides a quantitative measure of the competitor's binding affinity.
Kaliotoxin (1-37), a 37-amino acid peptide derived from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent blocker of several types of potassium channels.[4] Its high affinity and differential selectivity for various channel subtypes, particularly the voltage-gated potassium channel Kv1.3, make it an invaluable tool for studying the physiological and pathological roles of these channels.[4][5]
This guide will focus on a classic experimental paradigm: a competitive radioligand binding assay using radioiodinated Kaliotoxin (¹²⁵I-KTX) to probe the binding of other ligands to potassium channels expressed in rat brain synaptosomes.
Visualizing the Competitive Binding Assay Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Prepare synaptosomal membranes from rat brain tissue according to standard protocols. This typically involves homogenization in a buffered sucrose solution followed by differential centrifugation.
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
Assay Setup:
The assay is typically performed in a 96-well plate format.
Each assay well will have a final volume of 250 µL.
Prepare serial dilutions of the unlabeled competitor ligands in the binding buffer.
Incubation:
To each well, add in the following order:
150 µL of the membrane preparation (typically 50-100 µg of protein).
50 µL of the binding buffer (for total binding) or the unlabeled competitor ligand at various concentrations. For determining non-specific binding, add 50 µL of a high concentration of unlabeled Kaliotoxin.
50 µL of ¹²⁵I-Kaliotoxin (1-37) at a final concentration at or below its Kd (e.g., 50-100 pM).[6]
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium. Gentle agitation is recommended.
Separation of Bound and Free Ligand:
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
Detection and Data Analysis:
Place the filters in counting vials and quantify the amount of bound radioactivity using a gamma counter.
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled Kaliotoxin) from the total binding (counts in the absence of a competitor).
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of the competitor.
Ki Calculation: The IC50 value can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
The Molecular Dance: Competitive Binding at the Potassium Channel Pore
The following diagram illustrates the principle of competitive binding at the pore of a potassium channel.
Technical Guide: Validating KALIOTOXIN (1-37) Specificity via Kv1.3 Knockout Models
Executive Summary Kaliotoxin (1-37) (KTX) is a potent peptide blocker of voltage-gated potassium channels, widely utilized to isolate the Kv1.3 current, particularly in effector memory T cells (T_EM) and microglial activ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Kaliotoxin (1-37) (KTX) is a potent peptide blocker of voltage-gated potassium channels, widely utilized to isolate the Kv1.3 current, particularly in effector memory T cells (T_EM) and microglial activation studies. However, KTX is not monospecific; it exhibits high-affinity blockade of Kv1.1 (IC₅₀ ~2 nM) alongside Kv1.3 (IC₅₀ ~10 nM).[1]
This lack of absolute selectivity creates a "pharmacological blind spot" in tissues expressing both subtypes (e.g., CNS, enteric neurons). Relying solely on pharmacological controls (e.g., Margatoxin or Agitoxin) is insufficient due to overlapping off-target profiles.
The Gold Standard Solution: This guide details the definitive validation protocol using Kv1.3 Knockout (KO) models (KCNA3-/-). By comparing KTX-sensitive currents in Wild Type (WT) versus KO backgrounds, researchers can mathematically derive the true Kv1.3-mediated component, eliminating false positives arising from Kv1.1 cross-reactivity.
Technical Profile & Comparative Analysis
Before designing the KO validation, it is critical to understand where KTX stands among alternative blockers. KTX (1-37) is a synthetic recombinant peptide homologous to the native scorpion toxin from Androctonus mauretanicus.
Comparative Efficacy: KTX vs. Alternatives
The following table contrasts KTX with other common Kv1.x blockers. Note that while PAP-1 is more selective, KTX is often preferred for peptide-receptor interaction studies or when mimicking endogenous toxin-based immunomodulation.
Key Insight: Because KTX blocks Kv1.1 with higher affinity than Kv1.3 in some systems, using a Kv1.3 KO is the only way to prove that a physiological effect observed with KTX is actually due to Kv1.3 blockade.
The Validation Logic: Self-Validating Systems
The scientific integrity of this protocol relies on a "Subtraction Logic." If KTX (1-37) is specific in your assay, the KTX-sensitive current must be zero in the Kv1.3 KO model. If a KTX-sensitive current persists in the KO, it quantifies the off-target (likely Kv1.1) contribution.[1][2][3][4][5][6][7][8][9][10][11]
Visualization: The Specificity Decision Matrix
The following diagram illustrates the logical flow for interpreting KTX effects in WT vs. KO systems.
Caption: Logical flow for distinguishing Kv1.3-mediated effects from Kv1.1 off-target artifacts using KTX (1-37) in a knockout system.
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is designed to isolate Kv1.3 currents.[5] It uses a voltage-step protocol that exploits the biophysical properties of Kv1.3 (rapid activation, slow C-type inactivation).
A. Reagents & Solutions
Extracellular Solution (Bath): 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).
Intracellular Solution (Pipette): 130 mM KF (or KCl), 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.2). KF is often used to stabilize seals and enhance currents, though KCl is more physiological.
Kaliotoxin (1-37) Stock: Reconstitute to 100 µM in sterile water + 0.1% BSA (to prevent plastic adsorption). Working concentration: 1 nM – 100 nM (Titrate to find IC₈₀).
B. Step-by-Step Methodology
Cell Preparation:
Isolate T-cells or Microglia from WT and Kv1.3-/- mice.
Activate T-cells (Anti-CD3/CD28) for 24-48h to upregulate Kv1.3 expression (resting T-cells have low channel density).
Seal Formation:
Establish GΩ seal. Rupture membrane to enter Whole-Cell Configuration .
Interval: 30 seconds (Kv1.3 requires time to recover from C-type inactivation; rapid pulsing will artificially reduce current).
Perfusion Strategy:
Step 1 (Baseline): Record stable current amplitude (Peak I_K) for 5 mins.
Step 2 (Wash-in): Perfuse KTX (1-37) (e.g., 10 nM). Record until steady-state block is achieved (usually 2-3 mins).
Step 3 (Wash-out): Perfuse wash buffer. Note: KTX washout is slow; complete recovery may not occur.
C. Data Analysis (The Calculation)
To confirm specificity, calculate the Fraction of Current Blocked (FCB) :
In WT Cells: FCB should be > 0.8 (significant block).
In KO Cells: FCB should be < 0.05 (negligible block).
If KO FCB is > 0.2 (20% block), your KTX concentration is too high and is blocking Kv1.1.
Visualization: Experimental Workflow
The following diagram outlines the physical workflow, emphasizing the parallel processing of WT and KO samples to ensure batch consistency.
Caption: Parallel experimental workflow for WT and Kv1.3 KO samples. Activation (Step 2) is crucial for sufficient channel density.
References
Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology.
Koo, G. C., et al. (1997). Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo.[5] Journal of Immunology.
Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases.[1] Proceedings of the National Academy of Sciences (PNAS).
Chandy, K. G., et al. (2004). K+ channels as targets for specific immunomodulation. Trends in Pharmacological Sciences.
Kuzmenkov, A. I., et al. (2015). A new Kaliotoxin selective towards Kv1.3 and Kv1.2 but not Kv1.1 channels. Biochemical and Biophysical Research Communications.
Personal protective equipment for handling KALIOTOXIN (1-37)
Part 1: Executive Risk Assessment (The "Why") Kaliotoxin (1-37) is not merely a "chemical reagent"; it is a highly potent neurotoxic peptide derived from the venom of the scorpion Androctonus mauretanicus mauretanicus. I...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Risk Assessment (The "Why")
Kaliotoxin (1-37) is not merely a "chemical reagent"; it is a highly potent neurotoxic peptide derived from the venom of the scorpion Androctonus mauretanicus mauretanicus. It functions as a selective blocker of voltage-gated potassium channels, specifically Kv1.3 and Kv1.1 , with IC50 values in the low nanomolar range (~0.1 nM for Kv1.[1]3) [1].
The Safety Paradox: While peptides are generally considered less volatile than organic solvents, Kaliotoxin's danger lies in its functional potency . A microscopic quantity (invisible to the naked eye) delivered via a needlestick or mucosal splash can induce systemic channel blockade, potentially leading to hyperexcitability, paralysis, or cardiac arrhythmia [2].
Critical Hazard Points:
Lyophilized Powder: The highest risk exists during the opening of the vial. Electrostatic forces can aerosolize the peptide, leading to inhalation or ocular contact.
Sharps: Accidental injection is the most direct route to systemic toxicity.
Stability: The peptide features three disulfide bridges , making it highly stable and resistant to mild degradation. Standard ethanol wiping is ineffective for decontamination.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.
PPE Component
Specification
Scientific Rationale
Hand Protection
Double Gloving (Nitrile/Nitrile)
Outer Layer: 5-8 mil Nitrile (Chemical resistance). Inner Layer: 4 mil Nitrile (color indicator preferred). Why: Nitrile offers superior resistance to peptide solvents. Double gloving ensures that micro-tears in the outer glove do not result in skin contact.
Respiratory
N95/P100 or BSC Class II
Primary: Biosafety Cabinet (BSC) Class II is mandatory for powder handling. Secondary: If BSC is unavailable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of aerosolized powder.
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are insufficient for liquids that may splash upwards. Goggles seal the ocular cavity, preventing mucosal absorption.
Body Protection
Tyvek® Sleeves or Solid-Front Gown
Lab coats with open cuffs allow wrist exposure. Tyvek sleeves seal the gap between the glove and the coat.
Sharps Control
Engineered Sharps
Use Luer-lock syringes only. Friction-fit needles can detach under pressure, spraying the toxin.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
Designated Zone: Demarcate a specific area in the lab (preferably a BSC) as the "Toxin Zone." Use absorbent, plastic-backed bench paper to capture micro-spills.
Static Control: If working with dry powder, use an anti-static gun or wipe the vial exterior with a damp tissue to discharge static electricity before opening.
Solvent Prep: Pre-measure your reconstitution solvent (usually buffer or water) before handling the toxin vial.
Phase 2: Reconstitution (High Risk)
Centrifugation: Before opening, centrifuge the vial at 5,000 x g for 1 minute. This forces all powder to the bottom, reducing aerosol risk.
Venting: If the vial is septum-sealed, insert a small gauge needle (vent) to equalize pressure before injecting solvent. This prevents "spray-back."
Dissolution: Add solvent slowly down the side of the vial. Do not vortex. Swirl gently. Vortexing creates aerosols and can denature the peptide through shear stress.
Phase 3: Experimental Handling
Aliquot Immediately: Do not store the bulk stock. Aliquot into single-use tubes (e.g., 10 µL or 50 µL) to minimize freeze-thaw cycles and future handling risks.
Secondary Containment: Transport all aliquots in a secondary, unbreakable container (e.g., a plastic box with a latch) to prevent breakage if dropped.
Part 4: Deactivation & Disposal[2]
Because Kaliotoxin contains three disulfide bridges (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35), it is structurally robust [3]. Simple detergents will not destroy it. You must chemically cleave these bonds.
Mechanism: The NaOH denatures the secondary structure, exposing the cysteines. The hypochlorite oxidizes the disulfide bonds, permanently inactivating the toxin.
Contact Time: Allow waste to sit in this solution for 30 minutes before disposal.
Disposal Workflow:
Collect all tips, tubes, and gloves in a solid waste container inside the BSC.
Treat liquid waste with the "Kill Solution" (final concentration ~1-2% hypochlorite).
Seal and label as "Chemical Waste - Deactivated Toxin" according to institutional EHS guidelines.
Part 5: Emergency Response
Skin Contact: Immediately remove contaminated PPE.[2] Wash skin with soap and copious amounts of water for 15 minutes .[2] Do not scrub hard (avoids abrading skin).
Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open. Seek immediate medical attention.
Medical Alert: Inform medical personnel that the exposure involves a Kv1.3 Potassium Channel Blocker . There is no specific antidote; treatment is supportive (managing hypotension or arrhythmia).
Part 6: Visualization of Safety Logic
Diagram 1: Safe Handling Workflow
This diagram illustrates the critical control points (CCPs) where risk is highest.
Caption: Operational workflow emphasizing the critical containment steps (Yellow/Red nodes) to prevent aerosol exposure.
Diagram 2: Mechanism & Risk Context
Understanding the target validates the need for strict safety.
Caption: Causal pathway of toxicity. The nanomolar affinity for Kv1.3 channels necessitates the "Zero Exposure" policy.
References
Romi, R., et al. (1993).[1] Synthesis and characterization of kaliotoxin: is the 26-32 sequence essential for potassium channel recognition? Journal of Biological Chemistry, 268(35), 26302-26309.
Crest, M., et al. (1992). Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom. Journal of Biological Chemistry, 267(3), 1640-1647.
Cornell University EHS. (2023). Guidelines for Work with Toxins of Biological Origin. Cornell Research Safety.
University of North Carolina. (2022). Chemical Inactivation of Selected Toxins (Table 2).[3] UNC Biological Safety Manual.